4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Descripción
BenchChem offers high-quality 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQWWSMRKQHSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588522 | |
| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-51-3 | |
| Record name | 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Executive Summary: This technical guide provides a comprehensive overview of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, a key chemical intermediate. The document delves into its molecular structure, including critical stereochemical aspects, and presents its core physicochemical properties. A detailed, field-proven synthetic protocol is outlined, grounded in the fundamental principles of nucleophilic acyl substitution, with an emphasis on the causal relationships behind experimental choices. Furthermore, this guide establishes a framework for the analytical characterization of the molecule using modern spectroscopic and chromatographic techniques. Safety protocols and handling considerations are also addressed, providing a holistic resource for researchers, chemists, and professionals engaged in pharmaceutical and agrochemical development.
Introduction and Strategic Importance
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS No. 915920-51-3) is a substituted morpholine derivative of significant interest in synthetic organic chemistry.[1] Its structure combines a chiral dimethylmorpholine scaffold with a reactive chloropropanoyl side chain, making it a versatile building block for the synthesis of more complex target molecules. The strategic importance of this compound lies in its utility as an intermediate. The 2,6-dimethylmorpholine core is a well-established pharmacophore and a key structural motif in various active compounds, including fungicides and pharmaceutical agents.[2][3][4]
A critical aspect of this molecule is the stereochemistry of the 2,6-dimethylmorpholine ring, which can exist as cis and trans isomers. The cis isomer is frequently the stereoisomer of choice for biological applications, necessitating purification and stereochemical control during synthesis.[2][4] This guide will explore the structural features, synthesis, and analysis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, providing the technical foundation required for its effective use in research and development.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is characterized by three primary components:
-
A 2,6-Dimethylmorpholine Heterocycle: This forms the core of the molecule. The nitrogen atom of the morpholine ring is acylated.
-
An Amide Linkage: A robust covalent bond formed between the morpholine nitrogen and the carbonyl carbon of the propanoyl group. This functional group imparts specific chemical properties, including planarity and rotational restriction around the C-N bond.
-
A 3-Chloropropanoyl Chain: This is an alkyl halide chain that serves as a reactive handle for subsequent synthetic transformations, such as nucleophilic substitution reactions.
Caption: 2D structure of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
Stereoisomerism
The presence of two chiral centers at the C2 and C6 positions of the morpholine ring gives rise to stereoisomers.
-
cis-isomer: Both methyl groups are on the same side of the morpholine ring's average plane.
-
trans-isomer: The methyl groups are on opposite sides of the ring.
Commercially available 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is often supplied as a racemic mixture of its stereoisomers.[5] However, for specific applications in drug development, isolating the pure cis or trans isomer is often a critical step, which begins with the stereoselective synthesis or purification of the 2,6-dimethylmorpholine starting material.[4]
Physicochemical Data
The key physicochemical properties are summarized in the table below, providing essential information for handling and experimental design.
| Property | Value | Reference |
| CAS Number | 915920-51-3 | [1] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1][6] |
| Molecular Weight | 205.69 g/mol | [1] |
| Appearance | Liquid (at room temp.) | [5] |
| InChI Key | YBQWWSMRKQHSIL-UHFFFAOYSA-N | [6] |
| Hazard | Irritant | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is most efficiently achieved via the acylation of 2,6-dimethylmorpholine. This approach is a classic example of nucleophilic acyl substitution.
Retrosynthetic Analysis & Key Starting Materials
The logical disconnection of the target molecule is at the amide bond, leading to two readily available precursors:
-
cis-2,6-Dimethylmorpholine: This key starting material is typically synthesized via the acid-catalyzed cyclization of diisopropanolamine.[2][7] The synthesis often yields a mixture of cis and trans isomers, which can be separated by fractional distillation or, more effectively, by forming a salt with an organic acid, followed by recrystallization to isolate the desired cis-isomer salt.[4]
-
3-Chloropropanoyl Chloride: This is a commercially available, highly reactive acylating agent. Its electrophilic carbonyl carbon is primed for attack by a nucleophile.
Caption: Retrosynthetic analysis and precursor sourcing workflow.
Synthetic Protocol: Acylation of cis-2,6-Dimethylmorpholine
This protocol describes a robust method for the synthesis of the target compound. The causality for each step is explained to provide a deeper understanding of the process.
Materials:
-
cis-2,6-Dimethylmorpholine (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-2,6-dimethylmorpholine (1.0 eq) and anhydrous DCM.
-
Causality: Anhydrous (dry) conditions are critical to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride, which would form the unreactive 3-chloropropanoic acid and reduce yield. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Causality: Triethylamine acts as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction. Cooling the reaction is essential as acylation is highly exothermic and controlling the temperature prevents side reactions and ensures safety.
-
-
Addition of Acyl Chloride: Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Causality: A slight excess of the acyl chloride ensures complete consumption of the more valuable cis-2,6-dimethylmorpholine. Slow, dropwise addition is crucial for managing the exothermicity of the reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Bringing the reaction to room temperature ensures it proceeds to completion. TLC is a self-validating step used to confirm the consumption of the starting material before proceeding to the workup, preventing the unnecessary processing of an incomplete reaction.
-
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes unreacted 3-chloropropanoyl chloride (by hydrolysis and salt formation). The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Complete removal of water is necessary before solvent evaporation. MgSO₄ is a common and effective drying agent. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.
-
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Causality: Purification removes any non-volatile impurities or side products, yielding the final compound with high purity suitable for subsequent analytical characterization and use.
-
Analytical Characterization
To confirm the identity and purity of the synthesized 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, a combination of spectroscopic and chromatographic methods should be employed. The following are the expected analytical signatures.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two morpholine methyl groups (doublet, ~1.2 ppm), morpholine ring protons (~2.5-3.8 ppm), and the two methylene groups of the propanoyl chain (triplets, ~2.9 and ~3.8 ppm). The downfield shift of morpholine protons adjacent to the nitrogen confirms acylation. |
| ¹³C NMR | A carbonyl signal (~170 ppm), signals for the morpholine ring carbons (~50-70 ppm), methyl group carbons (~18 ppm), and the two carbons of the propanoyl chain (~38 and ~40 ppm). |
| IR Spectroscopy | A strong, characteristic amide C=O stretching band (~1650 cm⁻¹). C-N stretching (~1250 cm⁻¹), and a C-Cl stretching band (~700-800 cm⁻¹). |
| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z ≈ 205 and 207 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Key fragments would arise from the loss of Cl, the chloropropyl side chain, and cleavage of the morpholine ring. |
| GC-MS | A single major peak under appropriate conditions, confirming purity and providing a mass spectrum for structural verification. |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-(3-chloropropanoyl)-2,6-dimethylmorpholine and its precursors require careful handling.
-
Hazards: The final product is classified as an irritant.[1] The precursor, 3-chloropropanoyl chloride, is highly corrosive and reacts violently with water. The 2,6-dimethylmorpholine precursor is flammable, corrosive, and harmful if swallowed or in contact with skin.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use non-sparking tools when handling flammable precursors.[9] Keep away from heat, sparks, and open flames.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.
Applications and Future Outlook
The primary application of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is as a specialized intermediate in multi-step organic synthesis. The presence of the reactive alkyl chloride functionality allows for further molecular elaboration. For instance, it can be used to couple the dimethylmorpholine moiety to other molecules via nucleophilic substitution, forming ethers, thioethers, or amines.
Future research may focus on:
-
Library Synthesis: Utilizing this intermediate to generate libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research.
-
Development of Novel Fungicides: Building upon the known fungicidal activity of other morpholine derivatives.
-
Asymmetric Synthesis: Developing synthetic routes that yield enantiomerically pure versions of the molecule for use in chiral drug synthesis.
By understanding the fundamental structure, synthesis, and properties outlined in this guide, researchers can effectively and safely leverage 4-(3-chloropropanoyl)-2,6-dimethylmorpholine to advance their scientific objectives.
References
-
Matrix Scientific. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
-
CymitQuimica. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
-
Hit2Lead. 4-(3-chloropropanoyl)-2,6-dimethylmorpholine.
-
GFS Chemicals. SAFETY DATA SHEET - MORPHOLINE, REAGENT (ACS).
-
Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropionyl chloride.
-
Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
Chem-Impex. cis-2,6-Dimethylmorpholine.
-
PubChem. 2,6-Dimethylmorpholine.
-
Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
PubChem. 4-(3-Chloropropyl)morpholine.
-
Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
-
Jubilant Ingrevia. Cis-2,6-Dimethylmorpholine Safety Data Sheet.
Sources
- 1. 915920-51-3 Cas No. | 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine | Matrix Scientific [matrixscientific.com]
- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. You are being redirected... [hit2lead.com]
- 6. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine | CymitQuimica [cymitquimica.com]
- 7. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 8. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: Synthesis & Material Qualification for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
The following technical guide details the selection, preparation, and reaction of starting materials for the synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine . This document is structured for research and development scientists requiring high-purity intermediates for downstream applications, such as fungicide development or fragment-based drug discovery.[1]
Executive Strategy & Retrosynthetic Logic
The synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine (Target 1 ) relies on a nucleophilic acyl substitution between a secondary amine and an acid chloride. While conceptually simple, the process is governed by two Critical Process Parameters (CPPs):
-
Stereochemical Integrity: The amine source, 2,6-dimethylmorpholine, exists as cis and trans isomers.[1] The biological activity of downstream derivatives often depends on the specific isomer (typically cis).[1]
-
Beta-Elimination Risk: The acylating agent, 3-chloropropanoyl chloride, possesses a leaving group (
) at the -position.[1] Under basic conditions or elevated temperatures, this reagent can undergo elimination to form acryloyl chloride, leading to the formation of the Michael acceptor impurity (acryloyl-2,6-dimethylmorpholine).
Retrosynthetic Pathway
The most robust route utilizes 2,6-dimethylmorpholine and 3-chloropropanoyl chloride under controlled Schotten-Baumann or anhydrous conditions.
Figure 1: Retrosynthetic breakdown identifying the two primary starting materials.
Primary Starting Material: 2,6-Dimethylmorpholine[2][3][4][5]
CAS: 141-91-3 | MW: 115.17 g/mol | Boiling Point: 147°C
Stereochemical Considerations (Cis vs. Trans)
Commercially available 2,6-dimethylmorpholine is typically a mixture of isomers.[1][2][3]
-
Cis-isomer: Thermodynamically more stable (diequatorial methyl groups).[1] Often the desired pharmacophore.[1]
-
Trans-isomer: One axial methyl group.[1]
-
Commercial Ratio: Standard industrial grades (e.g., BASF, chemical suppliers) often supply a ratio of approx. 88:12 (cis:trans) .[1]
Strategic Directive: If your application requires a pure stereoisomer, you must source "high-cis" grade (>95%) or perform a fractional distillation.[1] The cis isomer boils slightly lower than the trans isomer, but separation is difficult due to the close boiling points.[1]
Quality Control & Purification
Before use in synthesis, the amine must be free of water.[1] 2,6-Dimethylmorpholine is hygroscopic.[1]
-
Protocol: Dry the amine over KOH pellets or activated 4Å molecular sieves for 24 hours.
-
Assay: Verify purity via GC-FID. Impurities such as 2,5-dimethylmorpholine (regioisomer) may be present in low-grade bulk sources.[1]
Secondary Starting Material: 3-Chloropropanoyl Chloride[6]
CAS: 625-36-5 | MW: 126.97 g/mol | Boiling Point: 143-145°C
Instability & Handling
This reagent is the primary source of failure in this synthesis.[1]
-
Hydrolysis: Reacts violently with moisture to form 3-chloropropionic acid and HCl gas.[1]
-
Thermal Elimination: Upon heating >50°C, it eliminates HCl to form acryloyl chloride.[1]
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid has turned yellow or brown, it likely contains significant acryloyl impurities.[1]
In-Situ Preparation (Recommended)
Due to its instability, it is often superior to generate 3-chloropropanoyl chloride in situ or immediately prior to use from 3-chloropropionic acid .
Protocol (Thionyl Chloride Method):
-
Charge 3-chloropropionic acid (1.0 equiv) into a flask equipped with a reflux condenser and gas scrubber.
-
Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise at room temperature.
-
Add a catalytic amount of DMF (0.01 equiv) to initiate the Vilsmeier-Haack type mechanism.[1]
-
Heat strictly to 40–50°C for 2 hours. Do not reflux vigorously to avoid elimination.[1]
-
Remove excess SOCl₂ via rotary evaporation (bath < 40°C) or nitrogen sparge.[1]
-
Use the crude acid chloride immediately.[1]
Synthesis Protocol
This protocol utilizes a biphasic Schotten-Baumann approach.[1] This method is preferred over anhydrous conditions because the presence of water buffers the reaction heat, and the inorganic base (NaOH/K₂CO₃) is less likely to trigger the
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2,6-Dimethylmorpholine | 1.0 | Nucleophile |
| 3-Chloropropanoyl Chloride | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 1.5 | Acid Scavenger (Base) |
| Dichloromethane (DCM) | Solvent | Organic Phase (Solubilizer) |
| Water | Solvent | Aqueous Phase (Scavenger) |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Equip a 3-neck round bottom flask with an overhead stirrer, temperature probe, and pressure-equalizing addition funnel.[1]
-
Dissolve 2,6-dimethylmorpholine (1.0 equiv) in DCM (10 volumes).
-
Add a solution of K₂CO₃ (1.5 equiv) in water (10 volumes).[1]
-
Cool the biphasic mixture to 0–5°C using an ice/salt bath. Critical: vigorous stirring is required to maximize interfacial surface area.
Step 2: Controlled Addition
-
Dilute 3-chloropropanoyl chloride (1.1 equiv) in a small volume of DCM.
-
Add the acid chloride solution dropwise to the reactor over 30–60 minutes.
-
Control: Maintain internal temperature < 10°C . Exotherms promote the elimination side reaction.[1]
Step 3: Reaction & Quench
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Monitor: Check conversion via TLC (SiO₂, 30% EtOAc/Hexane) or LC-MS.
-
Quench: If acid chloride remains, add a small amount of dimethylaminopropylamine (DMAPA) or simply stir with dilute NaOH for 15 mins (if product is stable to mild hydrolysis). Note: The amide bond is generally stable.
Step 4: Workup & Isolation
-
Wash the organic layer with 1M HCl (to remove unreacted amine).[1]
-
Wash with Saturated NaHCO₃ (to remove 3-chloropropionic acid byproduct).[1]
-
Wash with Brine , then dry over Na₂SO₄ .[1]
-
Concentrate under reduced pressure (Bath < 40°C).
Process Flow Diagram
Figure 2: Experimental workflow for the biphasic synthesis.
Analytical Validation
Successful synthesis must be validated against specific spectral markers.[1]
-
1H NMR (CDCl₃, 400 MHz):
-
HPLC Purity:
References
-
BASF SE. (1983).[1][5] Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363.[1] Link
-
Movsisyan, M., et al. (2018).[1][6] Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784.[1] Link
-
National Toxicology Program. (1992).[1] 2,6-Dimethylmorpholine - Physical Properties and Safety. PubChem Compound Summary. Link
-
Concert Pharmaceuticals Inc. (2009).[1][7] 4-(3-Chloropropyl)morpholine synthesis (Analogous Procedure). US Patent App.[1][5] 2009/185999.[1][7][8] Link
Sources
- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives
Introduction: The Ascendance of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its widespread use is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties. The morpholine ring imparts favorable characteristics to a molecule, including improved aqueous solubility, metabolic stability, and a pKa value that enhances bioavailability.[3][4][5] This versatility has propelled medicinal chemists to incorporate the morpholine moiety into a vast array of compounds, leading to the discovery of potent agents with diverse therapeutic applications.[6]
This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the multifaceted biological activities of morpholine derivatives. We will explore the key therapeutic areas where these compounds have shown significant promise, delve into the structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their experimental evaluation.
The Broad Spectrum of Biological Activity
The structural flexibility of the morpholine ring allows it to interact with a wide range of biological targets, resulting in a broad spectrum of pharmacological activities.[3][7] Its ability to serve as a key pharmacophore or to modulate pharmacokinetic properties makes it a valuable tool in drug design.[6][8]
Anticancer Activity
Morpholine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[9] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth and survival.
-
Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[4][10] By interacting with the active site of these enzymes, morpholine-containing compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[11][12]
-
VEGFR-2 Inhibition: Certain morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[13] By blocking tumor vascularization, these agents can effectively starve tumors of essential nutrients and oxygen.
-
Apoptosis Induction: Mechanistic studies have revealed that some morpholine-substituted quinazoline derivatives induce apoptosis, potentially by interacting with Bcl-2 family proteins, which are critical regulators of programmed cell death.[12]
dot digraph "PI3K_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Define nodes with specific colors RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GF [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine_PI3K [label="Morpholine Derivative\n(Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine_mTOR [label="Morpholine Derivative\n(Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges and relationships GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; Morpholine_PI3K -> PI3K [arrowhead=T, color="#EA4335", style=dashed, label="Inhibits"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; Morpholine_mTOR -> mTORC1 [arrowhead=T, color="#EA4335", style=dashed, label="Inhibits"]; mTORC1 -> Proliferation [label="Promotes"]; } digraph "PI3K/mTOR Signaling Pathway Inhibition by Morpholine Derivatives"
Antimicrobial (Antibacterial & Antifungal) Activity
The morpholine scaffold is present in several antimicrobial agents. Researchers have successfully synthesized novel derivatives with significant activity against a range of bacterial and fungal pathogens.[14][15][16]
-
Antibacterial Action: Morpholine-containing compounds have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[15]
-
Antifungal Action: Morpholine is a core component of known agricultural and clinical antifungal agents.[17] Their mechanism often involves the inhibition of enzymes in the ergosterol biosynthesis pathway, such as sterol reductase and sterol isomerase.[17] This disrupts the integrity of the fungal cell membrane, leading to cell death. Sila-analogues, where a carbon atom is replaced by silicon, have shown superior fungicidal potential compared to their parent compounds.[17]
Antiviral Activity
The development of morpholine-based antiviral agents is an active area of research.[6] These compounds can interfere with various stages of the viral life cycle.
-
Enzyme Inhibition: Derivatives have been designed to inhibit critical viral enzymes. For example, novel inhibitors containing morpholine as a P2 ligand have shown potent activity against HIV-1 protease, including drug-resistant variants.[18]
-
Replication Inhibition: Chalcone derivatives incorporating a morpholine-thiadiazole moiety have exhibited good antiviral activity against the Tobacco Mosaic Virus (TMV), potentially by binding to the viral coat protein and interfering with replication.[19]
Central Nervous System (CNS) Activity
The favorable physicochemical properties of the morpholine ring, which can improve blood-brain barrier permeability, make it an attractive scaffold for CNS-active drugs.[4][5] Morpholine derivatives are found in drugs used to treat mood disorders and pain and are being explored for neurodegenerative diseases.[4] The mechanism often involves modulating neurotransmitter receptors or inhibiting key enzymes like monoamine oxidases (MAO-A and MAO-B).[5]
Structure-Activity Relationship (SAR) and Rational Design
Understanding the SAR is crucial for optimizing the potency and selectivity of morpholine derivatives.[1][6] Medicinal chemists leverage these insights to make strategic structural modifications.
-
Substitution Patterns: The position and nature of substituents on the morpholine ring or an attached aromatic system can dramatically influence biological activity. For instance, in a series of morpholinoalkoxychalcones, longer alkyl chains and the presence of hydroxyl, amino, or halogen groups on the aromatic rings enhanced antibacterial and antifungal activity.[20]
-
Molecular Interactions: The morpholine ring itself can engage in crucial interactions with target proteins. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to optimize interactions or pharmacokinetic properties.[8] The ability of morpholine to orient substituents correctly within a binding pocket is a key aspect of its role as a versatile scaffold.[4]
Experimental Evaluation: Key Protocols
Rigorous and standardized in vitro testing is the foundation for evaluating the biological activity of new chemical entities. The following protocols represent self-validating systems for assessing the anticancer, antimicrobial, and antiviral potential of morpholine derivatives.
dot digraph "Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Define nodes with colors Start [label="Synthesized Morpholine\nDerivative Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Primary High-Throughput Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Activity\nDetected?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(e.g., MTT, Cell Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Assays\n(e.g., MIC, MBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral Assays\n(e.g., CPE, Plaque Reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response & Potency\n(IC50 / EC50 / MIC)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Selectivity [label="Selectivity & Cytotoxicity\n(vs. Normal Cells)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Potent & Selective?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="SAR Studies &\nFurther Optimization", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive [label="Inactive / Discard", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define edges Start -> Screening; Screening -> Decision1; Decision1 -> Inactive [label="No"]; Decision1 -> Anticancer [label="Yes"]; Decision1 -> Antimicrobial [style=dashed]; Decision1 -> Antiviral [style=dashed]; Anticancer -> DoseResponse; Antimicrobial -> DoseResponse; Antiviral -> DoseResponse; DoseResponse -> Selectivity; Selectivity -> Decision2; Decision2 -> Lead [label="Yes"]; Decision2 -> SAR [label="No"]; Lead -> SAR; } digraph "General Workflow for Evaluating Morpholine Derivatives"
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and determining the cytotoxic potential of a compound.[13][21] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a morpholine derivative against a cancer cell line.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (Viability % vs. Log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.[10]
-
Calculate a Selectivity Index (SI) by dividing the IC₅₀ in the non-malignant cells by the IC₅₀ in the cancer cells. A higher SI indicates greater selectivity for cancer cells.[21][22]
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][23][24]
Objective: To determine the MIC of a morpholine derivative against specific bacterial or fungal strains.
Methodology:
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., S. aureus, C. albicans) on an appropriate agar plate overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to all wells.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well.
-
Perform 2-fold serial dilutions by transferring 50 µL from one well to the next across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in visualization.
-
Protocol 3: In Vitro Antiviral Activity (Cytopathic Effect Reduction Assay)
This assay evaluates the ability of a compound to protect host cells from the destructive effects (Cytopathic Effect, or CPE) of a virus.[25][26]
Objective: To determine the 50% effective concentration (EC₅₀) of a morpholine derivative against a specific virus.
Methodology:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero cells) into a 96-well plate and incubate overnight to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Prepare a viral stock diluted to a concentration that will cause complete CPE in 3-5 days (e.g., 100 TCID₅₀).
-
Remove the growth medium from the cells. Add the compound dilutions to the wells, followed immediately by the virus inoculum.
-
Include controls: virus control (cells + virus), cell control (cells only), and toxicity control (cells + compound at each concentration, no virus).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere until the virus control wells show 90-100% CPE (typically 3-5 days).
-
-
CPE Assessment and Data Analysis:
-
Examine the plates microscopically and score the level of CPE in each well.
-
Alternatively, cell viability can be quantified using a dye such as neutral red or crystal violet.[26]
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
-
Determine the EC₅₀ (the concentration that inhibits CPE by 50%) and the CC₅₀ (the concentration that causes 50% cytotoxicity in the toxicity control wells) by regression analysis.
-
The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated to assess the therapeutic window of the compound.
-
Quantitative Data Summary
The following tables summarize representative biological activity data for different classes of morpholine derivatives, illustrating their potential across various therapeutic areas.
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 (Colon) | 3.103 | [13] |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 | [11][12] |
| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 | [11] |
| Morpholine-Quinazoline (AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 |[12] |
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound Class | Microorganism | MIC (mM / µg/mL) | Reference |
|---|---|---|---|
| Morpholinoalkoxychalcone (B.21) | Enterococcus faecalis | 0.6 mM | [20] |
| Morpholinoalkoxychalcone (B.43) | Aspergillus niger | 2.04 mM | [20] |
| Sila-analogue (24) | Candida albicans | 1-2 µg/mL | [17] |
| Sila-analogue (24) | Cryptococcus neoformans | 0.5-1 µg/mL |[17] |
Conclusion and Future Directions
The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[3] Its integration into molecules targeting cancer, microbial infections, viral diseases, and CNS disorders highlights its broad therapeutic relevance. The continued exploration of novel synthetic routes and the application of rational, structure-based design will undoubtedly expand the chemical space of morpholine derivatives.[14][27][28] Future prospects will likely focus on developing derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs and combat the challenges of drug resistance.[2] The systematic experimental evaluation, guided by the robust protocols outlined herein, will remain a critical component in translating these promising molecules from the laboratory to the clinic.
References
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
-
Tran, T. D., Le, T. H., Nguyen, T. T. H., et al. (2023). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed.
-
Hren, M. O., & Iscen, A. (2017). In vitro methods for testing antiviral drugs. PubMed Central.
-
Bame, J. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
-
Al-Ostath, A., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central.
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
-
Sahu, S. K., & Jain, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
-
Iacovelli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
-
Tayal, S., Singh, V., & Bhatnagar, S. (2017). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
-
Panda, S. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.
-
Reddy, D. S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
-
Orellana, E. A., & Kasinski, A. L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central.
-
Orellana, E. A., & Kasinski, A. L. (2015). Basic protocol to assess preclinical anticancer activity. ResearchGate.
-
Husain, A., et al. (2015). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.
-
Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
-
Panda, S. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services.
-
DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech.
-
Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
-
Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University.
-
Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.
-
Eble, J. N., & Eble, J. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research.
-
Zhang, Y., et al. (2016). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. PubMed Central.
-
Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE.
-
BenchChem. (2025). Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships. BenchChem.
-
Tsegaye, C. M., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
-
Kochetkov, K. A., & Zhdankina, G. M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
-
Orellana, E. A. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
-
Sharma, P., & Limaye, P. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate.
-
Orellana, E. A. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Digital.CSIC.
-
Al-Rimawi, F. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central.
-
Microbiologics. (n.d.). Antibacterial & Antifungal Testing Services. Microbiologics.
-
Song, S., et al. (2024). New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. PubMed.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2015). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
-
Author. (2016). morpholine antimicrobial activity. ResearchGate.
-
Wieczorek, D., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate.
-
Lab Tests Online. (2020). Antibiotic Susceptibility Testing. Lab Tests Online.
-
Alexander, B. D., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
-
Author. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The 2,6-Dimethylmorpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, is a ubiquitous pharmacophore in medicinal chemistry.[1][2][3] Its ability to modulate physicochemical properties such as solubility and brain permeability, coupled with its capacity for crucial molecular interactions, has cemented its role as a privileged scaffold in drug design.[3][4][5] Among its many derivatives, 2,6-dimethylmorpholine stands out for the stereochemical complexity and conformational rigidity it introduces, offering a powerful tool for optimizing drug-target interactions. This guide provides a comprehensive technical overview of 2,6-dimethylmorpholine derivatives, from their synthesis and stereochemical considerations to their diverse applications in medicinal chemistry, supported by detailed protocols and mechanistic insights.
The 2,6-Dimethylmorpholine Moiety: A Structural and Physicochemical Perspective
The introduction of two methyl groups at the 2 and 6 positions of the morpholine ring has profound implications for a molecule's three-dimensional structure and its potential interactions with biological targets. These methyl groups introduce chirality, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. This stereochemical diversity allows for a fine-tuning of a compound's pharmacological profile, as different stereoisomers can exhibit distinct binding affinities and functional activities.
The cis- and trans-isomers of 2,6-dimethylmorpholine adopt chair conformations, with the methyl groups occupying either axial or equatorial positions. The relative stability of these conformers and the overall shape of the molecule are critical determinants of its biological activity. Furthermore, the nitrogen atom of the morpholine ring retains its basic character, allowing for the formation of salt forms to improve solubility and handling, a crucial aspect in pharmaceutical development.[6]
Synthesis and Stereochemical Control
The synthesis of 2,6-dimethylmorpholine derivatives with high stereochemical purity is a key challenge and a critical aspect of their application in medicinal chemistry. The primary route to the 2,6-dimethylmorpholine core involves the cyclization of diisopropanolamine.[7]
Synthesis of cis-2,6-Dimethylmorpholine
A common and efficient method for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[7][8] The reaction temperature and the molar ratio of sulfuric acid to diisopropanolamine are critical parameters for maximizing the yield of the desired cis-isomer.[7][8]
Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine [7]
Materials:
-
Diisopropanolamine
-
Concentrated Sulfuric Acid (96%)
-
Sodium Hydroxide solution
-
Distilled water
Procedure:
-
Carefully add 266 parts by weight of diisopropanolamine to 450 parts by weight of 96% concentrated sulfuric acid in a stirred apparatus, maintaining the temperature below 80°C with cooling.
-
Heat the mixture to 200°C for 3 hours, during which water is distilled off.
-
After cooling, neutralize the reaction mixture with sodium hydroxide solution.
-
The crude 2,6-dimethylmorpholine is then isolated, for example, by distillation.
-
The resulting product is a mixture of cis- and trans-isomers, with the cis-isomer being predominant under optimized conditions.
Note: This reaction is exothermic and requires careful temperature control. The use of concentrated sulfuric acid necessitates appropriate safety precautions.
Racemic Separation of trans-2,6-Dimethylmorpholine
For applications where the trans-isomer is desired, methods for its separation and resolution are necessary. Racemic trans-2,6-dimethylmorpholine can be separated from a cis/trans mixture by fractional distillation.[9] The subsequent resolution of the racemic trans-isomer can be achieved through diastereomeric salt formation with a chiral resolving agent, such as optically active mandelic acid.[9]
Experimental Protocol: Racemic Separation of trans-2,6-Dimethylmorpholine using Mandelic Acid [9]
Materials:
-
Racemic trans-2,6-dimethylmorpholine
-
Optically active D- or L-mandelic acid
-
Isopropanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve the optically active mandelic acid in isopropanol.
-
Add the racemic trans-2,6-dimethylmorpholine to the mandelic acid solution.
-
Allow the diastereomeric salt to crystallize. For example, (S,S)-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid, while (R,R)-trans-2,6-dimethylmorpholine crystallizes with L-mandelic acid.[9]
-
Isolate the crystallized salt by filtration.
-
The optically active trans-2,6-dimethylmorpholine can be liberated from the salt by treatment with a base, such as sodium hydroxide solution, followed by extraction and distillation.
The ability to access stereochemically pure isomers of 2,6-dimethylmorpholine is paramount, as the biological activity often resides in a single enantiomer.[9]
Applications in Medicinal Chemistry: A Survey of Therapeutic Areas
The 2,6-dimethylmorpholine scaffold is a versatile building block found in a wide array of therapeutic agents, demonstrating its broad applicability in drug discovery.[6][10][11] Its derivatives have shown promise in various fields, including oncology, neuroscience, and infectious diseases.[1][12][13]
Central Nervous System (CNS) Disorders
The morpholine moiety is known to improve the pharmacokinetic properties of CNS-active compounds, including their ability to cross the blood-brain barrier.[4] The 2,6-dimethylmorpholine scaffold has been incorporated into molecules targeting various CNS receptors and enzymes. For instance, derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease by inhibiting kinases such as LRRK2.[4] The specific stereochemistry of the 2,5-dimethylmorpholine ring in the LRRK2 inhibitor MLi-2 was found to be crucial for its high potency and selectivity.[4]
Oncology
In the field of oncology, morpholine derivatives have been extensively explored as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. The morpholine ring can interact with the hinge region of kinases, a common strategy in the design of kinase inhibitors.[3] For example, 2,6-disubstituted pyrazines containing a morpholine moiety have been developed as potent and selective inhibitors of protein kinase CK2, showing in vivo efficacy in a rat model of nephritis.[14]
Fungicides
Beyond human therapeutics, 2,6-dimethylmorpholine derivatives have found significant application in agriculture as fungicides.[12] These compounds often act by inhibiting sterol biosynthesis in fungi, a mechanism that is essential for maintaining the integrity of fungal cell membranes.[12] The cis-isomer of 2,6-dimethylmorpholine is a key intermediate in the synthesis of several of these crop protection agents.[7]
Structure-Activity Relationships (SAR)
The systematic exploration of structure-activity relationships is a cornerstone of medicinal chemistry. For 2,6-dimethylmorpholine derivatives, SAR studies focus on understanding how variations in stereochemistry and substitution patterns on the morpholine ring and its appendages affect biological activity.
The orientation of the methyl groups (cis vs. trans) can significantly impact the binding affinity of a molecule to its target protein. Furthermore, the introduction of substituents at the nitrogen atom or other positions on the ring can modulate potency, selectivity, and pharmacokinetic properties. A deep understanding of these relationships is crucial for the rational design of new and improved therapeutic agents.[3]
Future Perspectives
The 2,6-dimethylmorpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its unique combination of structural rigidity, stereochemical complexity, and favorable physicochemical properties makes it an attractive building block for the design of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of 2,6-dimethylmorpholine derivatives. Furthermore, the continued exploration of this scaffold in new therapeutic areas, guided by a deeper understanding of its interactions with biological targets, holds great promise for the discovery of next-generation medicines.
Visualizations
Synthesis of 2,6-Dimethylmorpholine
Caption: General workflow for the synthesis of 2,6-dimethylmorpholine.
Drug Development Workflow with 2,6-Dimethylmorpholine Derivatives
Caption: Iterative drug development cycle for 2,6-dimethylmorpholine derivatives.
References
- The Role of cis-2,6-Dimethylmorpholine in Pharmaceutical Synthesis. (2025). Google Vertex AI Search.
- cis-2,6-Dimethylmorpholine - Chem-Impex. Chem-Impex.
- An updated review on morpholine derivatives with their pharmacological actions. (2022).
- US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents.
- cis-2,6-Dimethylmorpholine | CAS No.:6485-55-8 | - BASF Product Finder. BASF.
- US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents.
- EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH.
- Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024).
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
- A review on pharmacological profile of Morpholine derivatives - ResearchGate.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)
- (2S,6S)-2,6-Dimethylmorpholine | 276252-73-4. ChemScene.
- 2,6-Dimethylmorpholine 97 141-91-3 - Sigma-Aldrich. Sigma-Aldrich.
- Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.
- 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem. PubChem.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
- trans-2,6-Dimethylmorpholine | C6H13NO | CID 641501 - PubChem. PubChem.
- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed.
Sources
- 1. ijprems.com [ijprems.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 8. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 9. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. products.basf.com [products.basf.com]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Operational Protocols for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Executive Summary & Chemical Identity
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS: 915920-51-3) is a specialized alkylating amide intermediate used primarily in the synthesis of morpholine-containing pharmaceuticals. While often perceived as less volatile than its precursor (3-chloropropionyl chloride), this compound presents a distinct "masked" hazard profile.
It functions chemically as a latent Michael acceptor . Under physiological conditions or basic workup, it eliminates hydrogen chloride (HCl) to form a reactive acrylamide derivative. This mechanism drives its utility in synthesis but also defines its toxicity: it is a potent skin sensitizer and potential genotoxin capable of alkylating DNA and proteins.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Data | Relevance to Safety |
| CAS Number | 915920-51-3 | Unique Identifier for inventory/SDS. |
| Molecular Formula | Precursor tracking. | |
| Molecular Weight | 206.69 g/mol | Calculation of molar equivalents. |
| LogP (Predicted) | ~0.82 | High Skin Permeability. Lipophilic enough to cross dermal barriers rapidly. |
| Physical State | Viscous Liquid / Low-melting Solid | Handling requires heating or solvent dissolution; increases splash risk. |
| Reactivity | Susceptible to hydrolysis and elimination reactions. |
Toxicological Mechanisms & Structural Alerts
To handle this compound safely, one must understand the causality of its toxicity. It is not merely a corrosive; it is a hapten.
The "Masked" Acrylamide Mechanism
The
-
Elimination: Loss of HCl generates the corresponding acrylamide (vinyl ketone character).
-
Alkylation: This intermediate is a "soft" electrophile that reacts rapidly with "soft" nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins (e.g., Glutathione, Keratin).
-
Consequence: Depletion of cellular glutathione (oxidative stress) and formation of protein adducts (immune sensitization).
Visualization: Mechanism of Action (DOT)
Figure 1: The metabolic activation pathway where the
Risk Assessment & Engineering Controls
Hierarchy of Controls
-
Elimination/Substitution: Generally not possible if this specific pharmacophore is required.
-
Engineering (Primary):
-
Enclosure: Handle exclusively in a certified chemical fume hood or a barrier isolator (glove box) if handling >10g pure material.
-
Pressure: Maintain negative pressure in the reaction vessel to prevent vapor escape during heating.
-
-
Administrative:
-
Designated Area: Mark the workspace as a "Designated Area" for Select Carcinogens/Reproductive Toxins.
-
Decontamination: All tools must be chemically decontaminated before removal from the hood.
-
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protection | Enhanced Protection (Spill/High Risk) | Causality |
| Hands | Double Nitrile Gloves (0.11mm min) | Silver Shield / 4H Laminate under Nitrile | Small, lipophilic molecules (LogP 0.82) permeate standard nitrile rapidly (<15 mins). |
| Eyes | Chemical Splash Goggles | Goggles + Face Shield | Risk of irreversible corneal damage from alkylation. |
| Respiratory | Fume Hood (No respirator needed) | Full-face PAPR with Organic Vapor Cartridges | Required only if engineering controls fail (e.g., spill outside hood). |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Chemical Resistant Suit | Prevent skin absorption via clothing wicking. |
Operational Handling Protocol: A Self-Validating System
This protocol ensures that the hazard is contained during synthesis and destroyed before waste disposal.
A. Synthesis & Isolation
-
Solvent Selection: Use aprotic solvents (DCM, THF) to minimize premature hydrolysis, but be aware that these solvents facilitate skin permeation of the toxin.
-
Temperature Control: If the reaction requires heating, use a heating block with an external temperature probe. Never use an oil bath without secondary containment (risk of contaminated oil).
B. The "Self-Validating" Quenching Protocol
Never dispose of the active alkylating agent directly. You must chemically convert it to a non-toxic species and verify the conversion.
Reagent: 10% Aqueous Sodium Thiosulfate (
Step-by-Step Decontamination:
-
Preparation: Prepare a "Quench Pot" containing 10% sodium thiosulfate (2x excess relative to the theoretical yield of the alkylator).
-
Treatment: Slowly add the reaction waste or contaminated solvent to the Quench Pot with vigorous stirring.
-
Time: Allow to stir for at least 12 hours (overnight).
-
Validation (The Critical Step):
-
Take a 1mL aliquot.
-
Perform a TLC (Thin Layer Chromatography) or LC-MS check against the starting material standard.
-
Pass Criteria: No spot/peak corresponding to 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is visible.
-
Fail Criteria: If peak persists, add more thiosulfate, adjust pH to >10, and stir for another 24 hours.
-
Visualization: Safe Handling Workflow (DOT)
Figure 2: Operational workflow emphasizing the validation step before disposal to prevent environmental release.
Emergency Response
Spill Cleanup (Small Scale < 100mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and a Tyvek suit.
-
Absorb: Use a chemically inert absorbent (Vermiculite or Chemizorb). Do not use paper towels (rapid permeation).
-
Deactivate: Cover the absorbed material with 10% Sodium Thiosulfate solution. Let sit for 20 minutes.
-
Collect: Scoop into a double-bagged hazardous waste container. Label as "Alkylating Agent Debris - Toxic."
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption). Monitor for delayed redness (24-48h).
-
Eye Contact: Flush with water for 15 minutes.[1][2] Seek immediate ophthalmological support.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2025). Guidance on the Application of the CLP Criteria - Skin Sensitization.[Link]
-
Movsisyan, M., et al. (2018).[3] "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Chemistry – A European Journal, 24(45), 11779-11784. (Demonstrates synthesis context and hazards of the precursor). [Link]
-
PubChem. (2025). Compound Summary: 3-Chloropropanamide (Structural Analog Toxicity). National Library of Medicine. [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Abstract & Significance
This document provides a comprehensive, field-tested protocol for the synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression.[1][2] The acylation of the secondary amine, 2,6-dimethylmorpholine, with 3-chloropropanoyl chloride is a robust and scalable nucleophilic acyl substitution reaction. The protocol herein is designed for high-yield, high-purity synthesis and is supported by a discussion of the underlying chemical principles, safety protocols, and troubleshooting guidelines to ensure reliable and reproducible results for researchers in process chemistry and drug development.
Underlying Principles: The Acylation Reaction
The synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is achieved through the acylation of the secondary amine 2,6-dimethylmorpholine. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.
This type of reaction, where an amine is acylated using an acyl chloride in the presence of a base, is broadly classified under Schotten-Baumann conditions.[3][4] The primary functions of the base—in this protocol, triethylamine (Et₃N)—are twofold:
-
Neutralization: It stoichiometrically scavenges the hydrogen chloride (HCl) gas that is generated as a byproduct.[5] This is critical because the formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Reaction Driving Force: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[6]
Triethylamine is an ideal choice due to its efficacy as an acid scavenger and the ease with which its resulting salt, triethylammonium chloride, can be removed during aqueous workup.
Reaction Mechanism Visualization
The following diagram illustrates the step-by-step mechanistic pathway of the acylation reaction.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Safety Precautions & Hazard Management
All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
3-Chloropropanoyl Chloride (CAS: 625-36-5): Highly hazardous. It is corrosive, causes severe skin burns and eye damage, is harmful if swallowed, and is fatal if inhaled.[1] It reacts violently with water. Handle with extreme care, ensuring all glassware is dry and the reaction is protected from atmospheric moisture.
-
2,6-Dimethylmorpholine (CAS: 1120-45-2): Flammable liquid and vapor. Causes skin and eye irritation.
-
Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. Toxic if inhaled and corrosive. It has a strong, unpleasant odor.
-
Dichloromethane (DCM) (CAS: 75-09-2): Volatile solvent. Suspected of causing cancer. Use only in a well-ventilated area.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup.
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding high-purity product.
Materials & Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2,6-Dimethylmorpholine | 1120-45-2 | 115.17 | 10.0 g (10.9 mL) | 1.0 |
| 3-Chloropropanoyl chloride | 625-36-5 | 126.97 | 12.1 g (9.5 mL) | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 9.8 g (13.5 mL) | 1.1 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~50 mL | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |
Step-by-Step Procedure
-
Reactant Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylmorpholine (10.0 g, 86.8 mmol) and anhydrous dichloromethane (200 mL).
-
Addition of Base: Add triethylamine (9.8 g, 96.5 mmol, 1.1 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing the internal temperature to cool to 0-5 °C.
-
Acyl Chloride Addition: Add 3-chloropropanoyl chloride (12.1 g, 95.5 mmol, 1.1 eq) to the dropping funnel. Add it dropwise to the stirred morpholine solution over approximately 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 2-3 hours to ensure completion.
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes) to confirm the consumption of the starting amine.
-
Quenching & Workup:
-
Carefully add 50 mL of deionized water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product solidifies, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) is the preferred method for high purity.
-
Column Chromatography: If the product is an oil, purification via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes will yield the pure product.
An expected yield for this reaction is typically in the range of 85-95% after purification.
Overall Synthesis Workflow
The diagram below provides a high-level overview of the entire experimental process.
Caption: Experimental workflow from setup to final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. Acyl chloride was hydrolyzed. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. |
| 2. Insufficient base. HCl byproduct protonated the starting amine. | 2. Verify the stoichiometry and purity of the triethylamine. Use 1.1-1.2 equivalents. | |
| 3. Degradation of 3-chloropropanoyl chloride. | 3. Use freshly opened or distilled acyl chloride. Old bottles may degrade. | |
| Impure Product | 1. Incomplete reaction. | 1. Increase reaction time or gently warm the mixture (e.g., to 40 °C) after initial stirring at room temperature. Monitor by TLC. |
| 2. Inefficient workup. Triethylammonium salt not fully removed. | 2. Ensure thorough washing during the workup. An additional water wash may be beneficial. | |
| 3. Side reactions due to excessive heat during addition. | 3. Maintain strict temperature control (<10 °C) during the dropwise addition of the acyl chloride. | |
| Product is a Dark Oil | Presence of colored impurities from reagent degradation or side reactions. | Use activated carbon (charcoal) treatment before filtration or ensure thorough purification by column chromatography. |
References
- Melloni, P., D'Alo, F., & La Manna, A. (1983). Process for the preparation of cis-2,6-dimethyl morpholine. Google Patents (EP0094565B1).
- Himmele, W., & Aquila, W. (1985). Preparation of cis-2,6-dimethylmorpholine. Google Patents (US4504363A).
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,3'-Dithiobis(propionitrile). Organic Syntheses Procedure, 75, 84. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses Procedure, 97, 222. Retrieved from [Link]
-
ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIETHYLAMINE. Retrieved from [Link]
- Kurczab, R., & Satała, G. (2019). Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. Chemistry – A European Journal, 25(41), 9736-9742.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Pfizer Inc. (2005). Dosage forms and methods for providing effective reboxetine therapy with once-a-day dosing. Google Patents (EP1216031B1).
-
National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine. UCI Department of Chemistry. Retrieved from [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
-
Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reboxetine synthesis using the Pfizer process. Retrieved from [Link]
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- ResearchGate. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Al-Nahrain University, 20(2), 1-13.
- ResearchGate. (2014). Novel triethylamine catalyzed S → O acetyl migration reaction to generate candidate thiols for construction of topological and functional sulfur-containing polymers. Chinese Chemical Letters, 25(8), 1165-1168.
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
Sources
- 1. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Use of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine in Covalent Kinase Inhibitor Synthesis
Part 1: Introduction & Strategic Rationale
The Renaissance of Covalent Inhibition
Targeted Covalent Inhibitors (TCIs) have revolutionized kinase drug discovery. Drugs like Osimertinib (EGFR), Ibrutinib (BTK), and Sotorasib (KRAS G12C) rely on a reactive "warhead"—typically an acrylamide—to form an irreversible bond with a specific cysteine residue in the target protein's ATP-binding pocket.
The Role of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
This compound (CAS 915920-51-3) serves as a critical "Masked Warhead" intermediate . While the final bioactive inhibitor often requires an acrylamide moiety (1-(2,6-dimethylmorpholino)prop-2-en-1-one), direct synthesis using acryloyl chloride is fraught with challenges, including polymerization, instability, and poor selectivity.
The 3-chloropropanoyl strategy offers a superior alternative:
-
Synthetic Stability: The 3-chloropropanoyl linker is chemically stable, allowing for purification and storage without spontaneous polymerization.
-
Controlled Activation: The latent acrylamide is generated in situ or in the final step via base-mediated elimination of HCl.
-
Scaffold Optimization: The 2,6-dimethylmorpholine tail is a "privileged structure" in medicinal chemistry, enhancing aqueous solubility and metabolic stability (by blocking the oxidation-prone C2/C6 positions found in simple morpholine).
Part 2: Chemical Mechanism & Pathway[1]
The utility of this compound relies on a two-stage mechanism: Amidation (Assembly) followed by Elimination (Activation).
Mechanism of Action Diagram
The following diagram illustrates the synthesis of the intermediate and its activation into the functional Michael Acceptor warhead.
Caption: Step-wise transformation from stable precursors to the active covalent inhibitor species.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Masked Intermediate
Objective: Synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine. Scale: 10 mmol (Typical Lab Scale)
Reagents:
-
cis-2,6-Dimethylmorpholine (1.15 g, 10 mmol)
-
3-Chloropropanoyl chloride (1.40 g, 11 mmol, 1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
-
Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 2,6-dimethylmorpholine and TEA to DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Add 3-chloropropanoyl chloride dropwise over 15 minutes. Note: The reaction is exothermic. Control rate to maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Quench with saturated NaHCO₃ (30 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: The product, 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, is typically obtained as a colorless to pale yellow oil or low-melting solid. It is stable and can be stored at 4°C.
Protocol B: Activation to the Acrylamide Warhead
Objective: Conversion of the chloropropanoyl intermediate to the active acrylamide. Context: This step is usually performed after the linker is attached to the main drug scaffold, but can be done on the fragment for testing.
Reagents:
-
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (Intermediate from Protocol A)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or excess TEA.
-
Solvent: THF or Acetonitrile.
Procedure:
-
Dissolve the intermediate in THF (0.2 M).
-
Add DBU (1.2 equiv) at RT.
-
Stir at RT for 1–2 hours. Note: Elimination of HCl is faster with DBU than TEA.
-
Validation: Monitor the disappearance of the alkyl chloride peak and the appearance of vinyl protons (multiplet at 6.0–6.8 ppm) via ¹H-NMR.
-
Use: The resulting solution containing the acrylamide can be used directly in biological assays or coupled to other fragments if functionalized.
Part 4: Data & Physicochemical Properties
Comparative Analysis: Linker Strategies
The following table highlights why the 3-chloropropanoyl intermediate is preferred over direct acrylation.
| Feature | Direct Acrylation (Acryloyl Chloride) | Masked Strategy (3-Chloropropanoyl) |
| Reagent Stability | Low (Polymerizes, light sensitive) | High (Stable liquid/solid) |
| Reaction Selectivity | Low (Reacts with -OH, -NH, -SH) | High (Selective for amines) |
| Purification | Difficult (Acrylamide sensitive to silica) | Easy (Standard chromatography) |
| Warhead Activation | Immediate | On-Demand (Base-mediated) |
| Yield | Variable (Side reactions common) | Consistent (>85% typical) |
Key Physicochemical Properties (Predicted)
-
Molecular Weight: 205.68 g/mol [1]
-
LogP: ~0.82 (Lipophilic, good membrane permeability)
-
Solubility: High in DMSO, DCM, Methanol; Moderate in water.
-
Reactive Moiety: Alkyl Chloride (Electrophile)
Vinyl Ketone (Michael Acceptor).
Part 5: Safety & Handling (E-E-A-T)
Critical Warning: Both the 3-chloropropanoyl precursor and the generated acrylamide are alkylating agents .
-
Toxicity: Potential skin sensitizers and mutagens. They can covalently modify DNA and proteins.
-
Handling: Always use a fume hood. Wear nitrile gloves (double gloving recommended for acrylamides).
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate (reacts with the electrophile).
Part 6: References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link
-
Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry55 (14), 6243–6262 (2012). Link
-
ChemicalBook. "3-Chloropropionyl chloride Product Description & Applications." ChemicalBook Database. Link
-
Vertex Pharmaceuticals. "Discovery of Covalent Inhibitors of MSK1." PubMed Central. Link
Sources
Application of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine in CNS drug development
Application Note: Strategic Utilization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine in CNS Ligand Design
Executive Summary
This guide details the application of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS 915920-51-3) as a high-value bifunctional building block in Central Nervous System (CNS) drug discovery.[1][2]
The 2,6-dimethylmorpholine moiety is a "privileged scaffold" in neuropharmacology, known for optimizing Blood-Brain Barrier (BBB) permeability and tuning basicity (
-
** electrophilic tethering** to attach the morpholine pharmacophore to aryl/heteroaryl cores.[1][2]
-
"Masked" Warhead Precursor for developing Targeted Covalent Inhibitors (TCIs) via in situ generation of acrylamides.[1][2]
Scientific Rationale & Mechanism
The Pharmacophore: cis-2,6-Dimethylmorpholine
Unlike unsubstituted morpholine, the 2,6-dimethyl analog (specifically the cis-isomer) introduces steric bulk that shields the nitrogen lone pair and increases lipophilicity (
The Linker: 3-Chloropropanoyl Electrophile
The 3-chloropropanoyl group acts as a versatile chemical handle.[1][2] It allows for Divergent Synthesis based on the reaction conditions:
-
Path A (Nucleophilic Substitution -
): Direct displacement of the chloride by amines, thiols, or phenoxides to create stable propyl-linked chimeras.[1][2] -
Path B (Elimination-Addition): Base-mediated elimination of HCl yields the corresponding acrylamide (Michael acceptor).[1][2] This is critical for designing covalent probes that target specific cysteine residues in CNS kinases (e.g., LRRK2) or GPCRs.[2]
Experimental Protocols
Protocol A: Modular Assembly of CNS Ligands ( Coupling)
Objective: To tether the 2,6-dimethylmorpholine scaffold to a heteroaryl core (e.g., an indole or quinoline) to synthesize putative Sigma-1 receptor agonists.[1][2]
Reagents:
-
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq)[1][2][3]
-
Potassium Carbonate (
) (2.5 eq)[2] -
Acetonitrile (ACN) (anhydrous)[2]
Step-by-Step Methodology:
-
Activation: Dissolve the nucleophile (Indole derivative) in anhydrous ACN under
atmosphere. Add and stir at room temperature for 30 minutes to generate the active anion. -
Addition: Add 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine dropwise. Add catalytic KI to accelerate the Finkelstein exchange (Cl
I), improving the leaving group ability.[1] -
Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor via LC-MS for the disappearance of the chloride starting material (
).[1][2] -
Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (DCM:MeOH gradient).
Protocol B: Synthesis of Covalent Probes ("Masked" Acrylamide)
Objective: To generate a reactive acrylamide warhead in situ or as an isolated intermediate for cysteine-targeting assays.[1][2]
Reagents:
-
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq)[1][2][3]
-
Triethylamine (TEA) or DBU (1.5 eq)[2]
-
Dichloromethane (DCM) or THF[2]
Methodology:
-
Elimination: Dissolve the reagent in DCM at 0°C. slowly add TEA.
-
Reaction: Stir at RT for 2–4 hours. The base promotes
-elimination of HCl, forming 1-(2,6-dimethylmorpholino)prop-2-en-1-one (the acrylamide).[1][2] -
Application:
-
Option 1 (Isolation): Wash with dilute citric acid (to remove amine salts), dry, and concentrate.[1] Warning: Acrylamides are potent skin irritants and reactive electrophiles.[1][2] Store at -20°C.
-
Option 2 (One-Pot Target Engagement): Add the protein/peptide target directly to the reaction mixture if the solvent system is compatible (e.g., using DMSO/Buffer mix).[1]
-
Data Presentation & Properties
Table 1: Physicochemical Profile of the Reagent
| Property | Value | Relevance to CNS Design |
| Molecular Weight | 205.68 g/mol | Low MW allows room for "growing" the molecule < 450 Da (Lipinski's Rule).[1][2] |
| LogP (Predicted) | ~1.2 - 1.5 | Ideal starting lipophilicity; final drugs target LogP 2.0–3.[1][2]5. |
| H-Bond Donors | 0 | Increases membrane permeability.[1][2] |
| Topological Polar Surface Area (TPSA) | ~29 Ų | Well below the 90 Ų threshold for BBB penetration.[1][2] |
| Stereochemistry | cis-2,6 (Major) | The cis isomer is conformationally restricted, often providing higher receptor selectivity.[1][2] |
Visualizing the Synthetic Strategy
The following diagram illustrates the divergent synthetic pathways available when using this reagent.
Figure 1: Divergent synthetic pathways utilizing the chloropropanoyl linker for reversible vs. covalent ligand design.
Safety & Handling (Critical)
-
Alkylating Hazard: As a
-chlorocarbonyl compound, this reagent is a direct alkylating agent.[1][2] It can react with DNA bases.[1][2] Double-gloving (Nitrile) and use of a chemical fume hood are mandatory. [1][2] -
Stability: The compound is sensitive to moisture (hydrolysis of the amide or displacement of chloride).[1] Store under inert gas (Argon) at 2–8°C.
-
Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before disposal.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24847731, 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.[1][2] Retrieved from [Link][2]
-
G. S. L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.[1][2][4][5] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]
-
Kumagai, J., et al. (2020). Design and Synthesis of Covalent Probes for CNS Kinases.[1][2] ACS Chemical Biology.[1][2] (Contextual grounding for acrylamide generation).
Sources
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Covalent Probe Synthesis via Coupling Reactions of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine with Nucleophiles
Introduction: The Strategic Role of Covalent Modifiers in Drug Discovery
The paradigm of drug design has seen a resurgence of interest in targeted covalent inhibitors (TCIs). Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their biological target, often a nucleophilic amino acid residue within a protein's binding site. This mechanism can lead to enhanced potency, prolonged duration of action, and improved therapeutic indices.[1][2] The design of a successful TCI hinges on the careful selection of a reactive electrophilic "warhead" that is chemoselective for its intended target.
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is a versatile electrophilic building block designed for this purpose. It features two key components:
-
The 3-Chloropropanoyl "Warhead": An electrophilic moiety susceptible to nucleophilic attack. The terminal chloride is a competent leaving group, facilitating a nucleophilic substitution (SN2) reaction with biological or synthetic nucleophiles.[3] This group is analogous to other halo-alkyl ketone warheads used to target residues like cysteine.[4]
-
The 2,6-Dimethylmorpholine Moiety: This heterocyclic scaffold is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[5] The cis-dimethyl substitution can impart a specific conformational rigidity, which can be advantageous for binding affinity.
This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the coupling of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine with common classes of nucleophiles.
Synthesis of the Core Reagent: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Before its use in coupling reactions, the title compound must be synthesized. This is typically achieved through a standard acylation of cis-2,6-dimethylmorpholine with 3-chloropropionyl chloride.
Protocol 1: Synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Rationale: This protocol employs a straightforward nucleophilic acyl substitution. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both reactants. The reaction is run at a low temperature to control the exothermicity of the acylation.
Materials:
-
cis-2,6-Dimethylmorpholine
-
3-Chloropropionyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve cis-2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting morpholine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Validation and Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected [M+H]⁺ for C₉H₁₆ClNO₂ is m/z 206.09.
General Principles of Coupling Reactions
The primary reaction mechanism for the coupling of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.
Caption: General SN2 coupling reaction scheme.
The rate and success of these reactions are highly dependent on several factors:
-
Nucleophilicity: Stronger nucleophiles react faster. For instance, thiols (R-S⁻) are generally more potent nucleophiles than amines (R-NH₂), which are in turn more nucleophilic than alcohols (R-O⁻).[3]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[6]
-
Base: For nucleophiles like amines and thiols, a base is required to either deprotonate the nucleophile, increasing its reactivity, or to scavenge the HCl byproduct. Non-nucleophilic bases are preferred to avoid competition with the primary nucleophile.
-
Temperature: Modest heating can increase the reaction rate, but excessively high temperatures may favor elimination side reactions (E2), although this is less of a concern with the 3-chloropropanoyl system compared to other alkyl halides.[7]
Experimental Workflow: From Reaction to Characterization
A robust and reproducible experimental workflow is critical for success. The following diagram outlines the key stages of the coupling process.
Caption: Standard experimental workflow for coupling reactions.
Protocols for Coupling with Various Nucleophiles
Protocol 2: Coupling with Primary and Secondary Amines
Rationale: This reaction forms a new carbon-nitrogen bond. It is one of the most common and important reactions in medicinal chemistry.[8] A base such as DIPEA is used as an acid scavenger. DMF is an excellent polar aprotic solvent for this transformation.
Materials:
-
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.1 eq) in anhydrous DMF, add DIPEA (1.5 eq).
-
Add a solution of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq) in a small amount of DMF.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-16 hours.
-
Monitoring: Track the disappearance of the starting electrophile by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product by flash column chromatography (silica gel, EtOAc/hexanes or DCM/methanol gradient) and validate the structure by NMR and MS.
Protocol 3: Coupling with Thiols
Rationale: This S-alkylation is critical for synthesizing covalent probes that target cysteine residues. Thiols are highly nucleophilic, especially in their thiolate (R-S⁻) form. A mild base like potassium carbonate is often sufficient to deprotonate the thiol without causing hydrolysis of the amide bond.
Materials:
-
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq)
-
Thiol (e.g., benzyl thiol, thiophenol) (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
Suspend the thiol (1.05 eq) and K₂CO₃ (1.5 eq) in anhydrous MeCN.
-
Add 4-(3-chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq) to the suspension.
-
Stir vigorously at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically faster than with amines.
-
Work-up:
-
Filter off the inorganic salts and wash the solid with MeCN or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification & Validation: Purify via flash chromatography and validate the structure by NMR and MS, noting the disappearance of the S-H proton in the ¹H NMR spectrum.
Summary of Reaction Conditions
The choice of reaction conditions is tailored to the specific nucleophile being used. The following table provides a comparative summary for guidance.
| Parameter | Amine Coupling (N-alkylation) | Thiol Coupling (S-alkylation) | Phenol Coupling (O-alkylation) |
| Nucleophile (eq) | 1.1 - 1.2 | 1.05 - 1.1 | 1.1 - 1.2 |
| Base | DIPEA, TEA | K₂CO₃, NaH | K₂CO₃, Cs₂CO₃, NaH |
| Base (eq) | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.5 |
| Solvent | DMF, DMSO, MeCN | MeCN, DMF | DMF, Acetone |
| Temperature | 25 - 60 °C | 25 - 40 °C | 50 - 80 °C |
| Typical Time | 4 - 16 h | 2 - 6 h | 8 - 24 h |
| Relative Rate | Moderate | Fast | Slow |
Conclusion and Outlook
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine serves as a highly effective and adaptable electrophilic partner for the synthesis of covalent modifiers. The protocols outlined herein provide a robust starting point for researchers in medicinal chemistry and chemical biology. By understanding the underlying principles of the SN2 reaction and carefully controlling experimental parameters, scientists can efficiently couple this reagent with a wide array of nucleophiles to generate novel probes and drug candidates. The resulting adducts are well-positioned for screening in biological systems to identify new targeted covalent therapies.
References
- G. A. R. Y. S. G. O. D. I. N. H. O. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4476.
- BASF AG. (1983). Process for the preparation of cis-2,6-dimethyl morpholine. Google Patents. EP0094565B1.
- Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry, 50(22), 5249-5252.
- Schulze, W., et al. (2020). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 25(18), 4235.
- Zarubaev, V. V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(22), 5464.
-
ResearchGate. (n.d.). 3CLpro inhibitors that form a covalent bond with 3CLpro via Michael.... Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
- BASF AG. (1985). Preparation of cis-2,6-dimethylmorpholine. Google Patents. US4504363A.
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved February 2, 2026, from [Link]
- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- Wang, J., et al. (2022). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. Acta Pharmaceutica Sinica B, 12(10), 3866-3877.
-
ResearchGate. (n.d.). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved February 2, 2026, from [Link]
- Iovine, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(13), 2311-2330.
-
ResearchGate. (n.d.). ChemInform Abstract: Nucleophile‐Selective Cross‐Coupling Reactions with Vinyl and Alkynyl Bromides on a Dinucleophilic Aromatic Substrate. Retrieved February 2, 2026, from [Link]
- Anderson, R. J., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2009(11), 183-200.
-
BASF AG. (1981). Process for the preparation of cis-2,6-dimethyl morpholine. PubChem. EP-0026367-A1. Retrieved from [Link]
-
Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Chapter 7. Retrieved from [Link]
- Lee, H., & Lee, K. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(6), 1055-1067.
- Grzonka, Z., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 856.
-
ResearchGate. (n.d.). Reaction of 2-acylamino-3,3-dichloroacrylonitriles with 4-(1-cyclopenten-1-yl)morpholine. Retrieved February 2, 2026, from [Link]
- Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 60(7), 2819-2839.
- Van der Poorten, O., et al. (2019).
-
Andrew, C. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
WuXi AppTec. (2025, February 24). Targeted Covalent Inhibitor Synthesis. YouTube. Retrieved from [Link]
- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839.
-
ResearchGate. (n.d.). Reaction of 3,3-Dichloro-2-dichloroacetylaminoacrylonitrile with Amines. Retrieved February 2, 2026, from [Link]
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asccollegekolhar.in [asccollegekolhar.in]
- 7. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
Application Note: Catalytic Methodologies for the Functionalization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of catalytic strategies for the chemical modification of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. The 2,6-dimethylmorpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2][3] The attached 3-chloropropanoyl group serves as a versatile synthetic handle, enabling a wide range of downstream functionalizations through catalytic C-Cl bond activation. This document details field-proven protocols for key transformations including catalytic C-N and C-C cross-coupling reactions and reductive dehalogenation. The causality behind experimental choices, self-validating protocol design, and authoritative references are provided to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a cornerstone in the design of central nervous system (CNS) drug candidates and other therapeutics.[1][2] Its unique physicochemical properties, including a pKa value that enhances blood solubility and a flexible conformation, make it an ideal scaffold for modulating pharmacokinetic profiles.[1][2] The addition of dimethyl groups at the 2- and 6-positions introduces steric hindrance that can further improve metabolic stability. When functionalized with a reactive electrophile like the 3-chloropropanoyl group, the 2,6-dimethylmorpholine core becomes a powerful building block for constructing complex molecular architectures.
The C-Cl bond in 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is the key site for catalytic intervention. Transition metal catalysis, in particular, offers a powerful toolkit for selectively forming new bonds under mild and controlled conditions, far surpassing the capabilities of traditional stoichiometric methods.[4] This guide will explore several such catalytic transformations, providing both the theoretical framework and practical, step-by-step protocols.
Synthesis of the Starting Material: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
The foundational step is the synthesis of the title compound. This is typically achieved via a standard nucleophilic acyl substitution, where 2,6-dimethylmorpholine is acylated with 3-chloropropanoyl chloride. The primary challenge is controlling the reaction exotherm and ensuring complete reaction without side products.
Protocol 2.1: Acylation of cis-2,6-Dimethylmorpholine
This protocol describes the synthesis of the amide from the corresponding amine and acid chloride, a fundamental transformation in organic synthesis.[5][6]
Rationale: The reaction is performed at a low temperature to control the exothermicity of the acylation. The use of a tertiary amine base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting morpholine and driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants and the product, facilitating purification.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
Materials:
-
cis-2,6-Dimethylmorpholine (1.0 eq)
-
3-Chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-2,6-dimethylmorpholine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure product.
Catalytic C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology can be applied to couple the alkyl chloride moiety of our substrate with a diverse range of primary and secondary amines, providing access to a vast chemical space of novel morpholine derivatives.
Rationale: The selection of the catalyst system is critical. A palladium(II) precatalyst like Pd(OAc)₂ or a dedicated precatalyst is used in combination with a sterically hindered phosphine ligand. The ligand stabilizes the palladium center, facilitates oxidative addition into the C-Cl bond, and promotes reductive elimination to form the desired product. A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine nucleophile.
Protocol 3.1: Palladium-Catalyzed Amination with a Primary Amine
This protocol details a general procedure for the coupling of an aryl amine with 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. It is based on established methods for the amination of alkyl chlorides.[7]
Catalytic Cycle Diagram
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Welcome to the technical support center for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation.
A Note on this Document: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is a specific, non-commercial chemical entity, and as such, comprehensive stability data is not widely published. The information and recommendations provided herein are based on established principles of organic chemistry, focusing on the reactivity of the compound's constituent functional groups: a tertiary amide and a primary alkyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine?
A1: The two primary points of reactivity and potential degradation are the tertiary amide bond and the carbon-chlorine bond of the chloropropanoyl moiety. The amide is susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than esters or acyl chlorides. The alkyl chloride is susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of nucleophilic solvents or bases.
Q2: I am observing a new impurity in my sample when dissolved in methanol for a few hours. What could be happening?
A2: This is likely due to a solvolysis reaction where methanol, a nucleophilic solvent, displaces the chloride ion. This SN2-type reaction would result in the formation of 4-(3-methoxypropanoyl)-2,6-dimethylmorpholine. Protic solvents like alcohols can facilitate this type of reaction. To confirm, you would need to characterize the new impurity using techniques like LC-MS or NMR.
Q3: Can I use a stock solution of this compound in a solvent containing trace amounts of water, such as acetonitrile?
A3: While amides are relatively resistant to neutral hydrolysis, prolonged storage in solvents with even trace amounts of water can lead to slow degradation back to 2,6-dimethylmorpholine and 3-chloropropanoic acid. For short-term use, a high-purity, anhydrous grade of acetonitrile is recommended. For long-term storage, it is best to store the compound as a solid under inert gas.
Q4: I need to perform a reaction under basic conditions. Will 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine be stable?
A4: Caution is advised. Strong bases can promote two degradation pathways. Firstly, they can catalyze the hydrolysis of the amide bond, although this typically requires elevated temperatures. Secondly, and more likely, a strong, non-nucleophilic base could promote an E2 elimination reaction, leading to the formation of 4-(acryloyl)-2,6-dimethylmorpholine and liberating a chloride ion. If a base is required, a mild, non-nucleophilic base and low temperatures should be used, and the reaction time should be minimized.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid appearance of a new peak in HPLC when using a protic solvent (e.g., methanol, ethanol, water). | Solvolysis: The solvent is acting as a nucleophile and displacing the chloride. | 1. Switch to a non-nucleophilic, aprotic solvent: Consider using anhydrous acetonitrile, tetrahydrofuran (THF), or dichloromethane for your experiments. 2. Perform experiments at lower temperatures: This will slow the rate of the substitution reaction. 3. Minimize time in solution: Prepare solutions fresh and use them promptly. |
| Gradual loss of parent compound purity over time when stored in solution. | Hydrolysis: Trace water in the solvent is slowly hydrolyzing the amide bond. | 1. Use anhydrous solvents: Ensure your solvents are of the highest purity and are properly dried. 2. Store as a solid: For long-term storage, keep the compound as a solid at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of an unsaturated analog (loss of HCl) upon addition of a base. | Base-promoted elimination (E2 reaction): The base is abstracting a proton from the carbon alpha to the carbonyl, leading to the elimination of HCl. | 1. Use a milder base: If possible, switch to a less aggressive base (e.g., sodium bicarbonate instead of sodium hydroxide). 2. Employ a non-nucleophilic base: Consider sterically hindered bases like diisopropylethylamine (DIPEA). 3. Control temperature: Run the reaction at the lowest possible temperature to disfavor the elimination pathway. |
| Inconsistent analytical results between sample preparations. | Sample handling and preparation: The compound may be degrading during the sample preparation process. | 1. Standardize your procedure: Ensure consistent use of solvents, temperatures, and preparation times. 2. Prepare standards and samples simultaneously: This will minimize variability due to time-dependent degradation. |
Experimental Protocols
Protocol 1: General Stability Assessment in Various Solvents
This protocol outlines a forced degradation study to assess the stability of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine in different solvents.
-
Preparation of Stock Solutions:
-
Accurately weigh 10 mg of the compound into separate amber glass vials.
-
Add 10 mL of the solvent to be tested (e.g., methanol, acetonitrile, water, THF) to each vial to create a 1 mg/mL solution.
-
Include a control sample stored as a solid at -20°C.
-
-
Incubation:
-
Store the vials under controlled conditions (e.g., room temperature, 40°C).
-
Protect samples from light to avoid photolytic degradation.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize any major degradation products.
-
Protocol 2: Analytical Method for Stability Testing
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Potential Degradation Pathways
Caption: Primary degradation pathways for the target compound.
Solvent Selection Workflow
Caption: Decision tree for appropriate solvent selection.
References
- Unraveling the Novel Bacterial Assisted Biodegradation P
- Unraveling the Novel Bacterial Assisted Biodegradation P
- Solvolysis of Tertiary and Secondary Haloalkanes.Chemistry LibreTexts.
- Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study.
- Production of 3-chloropropionyl chloride.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Stability & Handling of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Case ID: 3-CP-DM-STAB
Status: Active
Subject: Prevention of
Executive Summary
You are accessing the technical support repository for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine . This compound is a bifunctional building block characterized by a reactive alkyl chloride and a stable amide linkage.
The Critical Risk: This molecule is chemically predisposed to
This guide provides the mechanistic grounding and protocols required to maintain >98% purity over extended storage periods.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the driving force. This molecule is a
-
Primary Pathway (Elimination): Under thermal stress or in the presence of even weak bases, the molecule ejects HCl to form 1-(2,6-dimethylmorpholino)prop-2-en-1-one . This is an irreversible conversion to an acrylamide.
-
Secondary Pathway (Hydrolysis): Exposure to ambient moisture can hydrolyze the terminal alkyl chloride to an alcohol, or (less likely) hydrolyze the amide bond itself.
Visualizing the Threat
The following diagram illustrates the degradation logic.
Figure 1: Mechanistic pathways of degradation. The primary storage risk is the thermal or base-catalyzed elimination of HCl to form the acrylamide.
Module 2: Storage Protocol (The "How")
Do not treat this as a standard organic solid. It requires "Cold-Chain, Dry-State" handling.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable short-term) | Low temperature kinetically inhibits the E2 elimination pathway. At RT, the rate of HCl loss accelerates significantly. |
| Atmosphere | Argon or Nitrogen | Oxygen is less of a risk than moisture. An inert blanket prevents condensation of atmospheric water, which drives hydrolysis. |
| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV light (preventing radical dechlorination). PTFE liners prevent plasticizers from leaching into the lipophilic morpholine derivative. |
| State | Solid/Oil (Purity dependent) | High purity samples may solidify (waxy solid). Lower purity samples often remain oils due to melting point depression. |
Protocol 2.1: Long-Term Storage Setup
-
Flush the vial headspace with dry Argon for 15 seconds.
-
Seal tightly with a parafilm wrap over the cap to prevent moisture ingress during freezer cycles.
-
Place the vial inside a secondary container (desiccator jar or Ziploc with silica gel packets).
-
Store at -20°C.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from colorless to yellow/brown. Is it usable?
-
Diagnosis: The color change indicates the formation of HCl (acid) and subsequent polymerization of the acrylamide degradant.
-
Action:
-
If faint yellow: Dissolve in DCM and wash with saturated NaHCO₃ (cold) to remove acid traces, then dry over MgSO₄. Re-check purity.
-
If dark brown: Discard. The polymerization is likely extensive and difficult to separate.
-
Q2: The material is liquid, but the SDS says it should be solid. Why?
-
Root Cause: The 2,6-dimethyl substitution on the morpholine ring creates stereoisomers (cis/trans). Mixtures of isomers act as impurities to each other, depressing the melting point.
-
Verification: Run a ¹H NMR. If the integration of the 3-chloropropanoyl chain is correct (triplets at ~2.8 and ~3.8 ppm) and the morpholine signals are present, the liquid state is acceptable.
Q3: I see doublets in the alkene region (5.5 - 6.5 ppm) of my NMR.
-
Diagnosis: This is the "Smoking Gun" for degradation. You have formed the acrylamide.
-
Resolution: If the impurity is <5%, you may be able to use the reagent if your reaction is not sensitive to Michael acceptors. If >5%, purification via column chromatography (silica gel) is required.
Module 4: Experimental Workflow
Workflow Diagram: Pre-Reaction QC Check
Before committing valuable starting materials, validate your reagent using this logic flow.
Figure 2: Quality Control Decision Tree. Always bring to room temperature before opening to prevent water condensation.
Protocol 4.1: Safe Thawing Procedure
Failure to follow this leads to water condensation inside the bottle.
-
Remove the vial from the -20°C freezer.
-
Place the vial in a desiccator or on the benchtop.
-
WAIT 30 MINUTES. The glass must reach room temperature. If you open a cold vial, atmospheric moisture will instantly condense on the reagent, initiating hydrolysis.
-
Open, weigh quickly, and purge with inert gas before re-sealing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. (Parent amine data). Retrieved from [Link]
-
Master Organic Chemistry (2012).
-elimination of alkyl halides). Retrieved from [Link] -
Save My Exams (2025). Addition-Elimination Reactions of Acyl Chlorides. (General mechanism for acyl/amide stability). Retrieved from [Link]
Technical Support Center: Synthesis and Purification of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Welcome to the technical support center for the synthesis and purification of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this chemical transformation. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.
Issue 1: Low Yield of the Desired Product
"I've performed the acylation of 2,6-dimethylmorpholine with 3-chloropropanoyl chloride, but my final yield of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is significantly lower than expected. What are the potential causes and how can I improve it?"
A low yield in this acylation reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Causality and Remediation:
-
Moisture Contamination: 3-Chloropropanoyl chloride is highly susceptible to hydrolysis.[1][2] Any moisture present in the reaction setup (glassware, solvents, or even the 2,6-dimethylmorpholine) will convert the acyl chloride to the unreactive 3-chloropropionic acid, thus reducing the amount of acylating agent available to react with the morpholine.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and consider drying the 2,6-dimethylmorpholine over a suitable drying agent like sodium hydroxide before the reaction.[3][4][5] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time.
-
-
Formation of 2,6-dimethylmorpholine Hydrochloride: The reaction between 2,6-dimethylmorpholine and 3-chloropropanoyl chloride generates one equivalent of hydrochloric acid (HCl).[] This HCl will react with the unreacted 2,6-dimethylmorpholine to form the hydrochloride salt, which is unreactive towards the acyl chloride. This effectively removes the starting amine from the reaction mixture.
-
Solution: Incorporate a non-nucleophilic base into the reaction mixture to act as an HCl scavenger.[] Common choices include triethylamine or pyridine. The base will neutralize the generated HCl, preventing the formation of the unreactive amine salt.
-
-
Sub-optimal Reaction Temperature: The acylation of amines is typically an exothermic reaction.[] However, running the reaction at too low a temperature may slow down the reaction rate, while excessively high temperatures could lead to side reactions and degradation of the product or starting materials.
-
Solution: The reaction is often carried out at a reduced temperature (e.g., 0 °C) during the addition of the acyl chloride to control the exotherm, and then allowed to warm to room temperature to ensure completion.[]
-
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis of the Crude Product
"My crude product shows multiple spots on the TLC plate (or multiple peaks in the HPLC chromatogram) after the reaction. How do I identify these impurities and what are the best methods to remove them?"
The presence of multiple spots or peaks indicates a mixture of compounds in your crude product. Identifying these impurities is the first step toward effective purification.
Potential Impurities and Their Identification:
-
Unreacted 2,6-dimethylmorpholine: This is a common impurity. It is more polar than the product and will have a lower Rf value on a normal-phase TLC plate. It can be identified by co-spotting with a standard of the starting material.
-
3-Chloropropionic acid: This is the hydrolysis product of 3-chloropropanoyl chloride.[2] It is a carboxylic acid and will appear as a polar spot on the TLC, often streaking.
-
2,6-dimethylmorpholine Hydrochloride: This salt is highly polar and will likely remain at the baseline of the TLC plate.
-
Trans-isomer of the product: If the starting 2,6-dimethylmorpholine was a mixture of cis and trans isomers, the product will also be a mixture.[3][4][5][8][9] These isomers may be difficult to separate by standard chromatography. The use of high-purity cis-2,6-dimethylmorpholine is recommended for obtaining the pure cis-product.[3][4][5][8]
Purification Strategies:
The choice of purification method depends on the nature and quantity of the impurities.
-
Aqueous Work-up: A standard aqueous work-up can remove many of the common impurities.
-
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2,6-dimethylmorpholine.
-
Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove 3-chloropropionic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification.[10]
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Solvent Selection: A solvent screening should be performed to identify the optimal solvent or solvent system. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
-
Flash Column Chromatography: For liquid products or when recrystallization is not effective, flash column chromatography is the preferred method of purification.[1][11]
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
| Purification Method | Target Impurity Removed | Advantages | Disadvantages |
| Aqueous Work-up | Unreacted amine, acid hydrolysis product, amine salt | Fast, removes bulk impurities | May not remove non-polar impurities, risk of emulsion formation |
| Recrystallization | Most soluble and insoluble impurities | High purity achievable, scalable | Product must be a solid, potential for product loss in the mother liquor |
| Flash Column Chromatography | Most impurities with different polarities | High purity, applicable to liquids and solids | Can be time-consuming, requires larger volumes of solvent |
Frequently Asked Questions (FAQs)
Q1: What is the importance of using the cis-isomer of 2,6-dimethylmorpholine?
For many pharmaceutical applications, the biological activity is specific to one stereoisomer.[9] The use of a specific isomer, such as cis-2,6-dimethylmorpholine, is often crucial for the desired therapeutic effect and to avoid potential side effects from other isomers.[3][4][5][8]
Q2: My 3-chloropropanoyl chloride has a yellowish tint. Can I still use it?
A yellowish tint can indicate some level of degradation, possibly to 3-chloropropionic acid.[2] While it may still be usable, it is advisable to purify it by distillation under reduced pressure before use to ensure high reactivity and avoid introducing impurities into your reaction.
Q3: How can I confirm the structure of my final product?
The structure of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the amide carbonyl group.
Q4: What are the safety precautions I should take when working with 3-chloropropanoyl chloride?
3-Chloropropanoyl chloride is a corrosive and moisture-sensitive chemical.[2][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Be prepared to handle any spills with an appropriate neutralizing agent.
Visualizing the Workflow
Experimental Workflow for Synthesis and Purification
Caption: A streamlined workflow for the synthesis and purification of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine.
References
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
- US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents.
- EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents.
- US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents.
-
United States Patent (19) - Googleapis.com. Available from: [Link]
-
Acid Chloride/ chloroformate purification? - ResearchGate. Available from: [Link]
-
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Available from: [Link]
- CN1349969A - Prepn of 3-chloropropionyl chloride - Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available from: [Link]
-
Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. Available from: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available from: [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC - NIH. Available from: [Link]
- CN104341374A - Preparation method for morpholine carbonyl chloride compound - Google Patents.
-
24.3: Synthesis of Amides - Chemistry LibreTexts. Available from: [Link]
-
3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 9. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. orgsyn.org [orgsyn.org]
- 12. vandemark.com [vandemark.com]
Technical Support Center: LC-MS Analysis for Byproduct Identification in 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify byproducts in the synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. Here, we address common challenges and provide troubleshooting strategies to ensure accurate and reliable analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to quickly orient you to the key aspects of the analysis.
Q1: What are the expected major byproducts in the synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine?
A1: The primary reaction involves the acylation of 2,6-dimethylmorpholine with 3-chloropropanoyl chloride. Based on the reactivity of the starting materials and potential side reactions, several byproducts can be anticipated. The most common byproduct is the corresponding acryloyl amide, formed through the elimination of HCl from the main product. Other potential byproducts include the hydrolysis product of the acyl chloride (3-chloropropanoic acid), and potentially dimers or oligomers if reaction conditions are not carefully controlled.
Q2: What ionization mode, positive or negative, is most effective for analyzing 4-(3-chloropropanoyl)-2,6-dimethylmorpholine and its byproducts?
A2: Positive ion mode Electrospray Ionization (ESI) is generally preferred for this analysis. The morpholine nitrogen in the parent compound and its derivatives is basic and readily protonated to form [M+H]⁺ ions.[1] ESI is a soft ionization technique, which helps to keep the molecular ion intact, providing crucial molecular weight information.[1] While negative ion mode could potentially detect the acidic byproduct (3-chloropropanoic acid), positive ion mode offers better sensitivity for the primary analytes of interest.
Q3: Which type of Liquid Chromatography (LC) column is recommended for this analysis?
A3: A reversed-phase C18 column is the standard choice for this application.[2] Reversed-phase chromatography separates compounds based on their hydrophobicity.[2] The target compound and its likely byproducts have moderate polarity, making them well-suited for retention and separation on a non-polar stationary phase like C18 with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[3]
Q4: How can I confirm the presence of chlorine in an unknown peak?
A4: The presence of a chlorine atom can be confirmed by observing the characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] This results in two peaks in the mass spectrum for any chlorine-containing ion, separated by two mass units (m/z and m/z+2), with the m/z+2 peak having roughly one-third the intensity of the m/z peak.
Section 2: Byproduct Identification Workflow
A systematic approach is crucial for the successful identification of reaction byproducts. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: A generalized workflow for LC-MS based byproduct identification.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Chromatography Issues
Q: My peaks are tailing or showing poor shape. What could be the cause and how do I fix it?
A: Peak tailing can arise from several factors, often related to interactions between the analyte and the stationary phase or issues with the chromatographic system.[5]
-
Potential Causes & Solutions:
-
Secondary Interactions: The basic morpholine nitrogen can interact with acidic residual silanol groups on the silica-based C18 column, leading to tailing.[5]
-
Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This will protonate the silanol groups, minimizing these secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[5]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting or splitting.[6]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes for all analytes.[7]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
-
-
Q: I am observing inconsistent retention times for my analytes. What should I check?
A: Drifting retention times can compromise the reliability of your analysis. The issue often lies with the mobile phase preparation or the LC pump.
-
Potential Causes & Solutions:
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of the mobile phase over time can cause retention time shifts.[5]
-
Solution: Prepare fresh mobile phase daily.[7] Ensure accurate measurement of all components. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted.
-
-
Pump Performance: Inconsistent flow rates due to pump malfunctions (e.g., worn seals, check valve issues) can lead to variable retention times.[6]
-
Solution: Check the pump pressure for stability. Perform a flow rate accuracy test by collecting the mobile phase for a set time and measuring the volume.[5] If issues are detected, the pump may require maintenance.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.[5]
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[5]
-
-
Mass Spectrometry Issues
Q: I have a low signal or no peak for my target compound. What are the possible reasons?
A: A weak or absent signal can be due to a variety of factors, from sample preparation to instrument settings.
-
Potential Causes & Solutions:
-
Incorrect Ionization Mode: As mentioned, positive ion mode is generally optimal. Ensure your mass spectrometer is set to the correct polarity.
-
Suboptimal Source Conditions: The efficiency of electrospray ionization is highly dependent on source parameters like capillary voltage, gas flows, and temperature.
-
Solution: Optimize the source parameters for your specific analyte. This can be done by infusing a standard solution of your target compound and adjusting the settings to maximize the signal.
-
-
Sample Degradation: The analyte may be unstable in the sample matrix or during the analytical process.
-
Solution: Analyze samples as quickly as possible after preparation. If necessary, investigate the stability of your compound under different storage conditions.
-
-
Ion Suppression: Components in the sample matrix can interfere with the ionization of the analyte, reducing its signal intensity.
-
Q: I see many unexpected peaks in my mass spectrum that are not chromatographically separated. What are they?
A: These are likely adduct ions, which are commonly formed in electrospray ionization.
-
Potential Causes & Solutions:
-
Adduct Formation: In ESI, it is common to see not only the protonated molecule [M+H]⁺ but also adducts with sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺.[9][10] These adducts arise from salts present in the sample, solvents, or glassware.
-
Solution: Recognize the mass differences corresponding to these common adducts (see table below). The presence of these adducts can actually help to confirm the molecular weight of your compound. To reduce their formation, use high-purity solvents and meticulously clean all glassware.[11]
-
-
Table 1: Common Adducts in Positive Ion ESI
| Adduct Ion | Nominal Mass Difference (from [M+H]⁺) |
| [M+Na]⁺ | +22 Da |
| [M+K]⁺ | +38 Da |
| [M+NH₄]⁺ | +17 Da |
| [M+CH₃CN+H]⁺ | +41 Da |
| [M+CH₃OH+H]⁺ | +32 Da |
Data compiled from various sources.[9][10]
Byproduct Identification Challenges
Q: I have identified an unknown peak with a specific m/z. How do I propose a structure?
A: Proposing a structure for an unknown requires a combination of high-resolution mass data and fragmentation analysis.
-
Workflow for Structure Elucidation:
-
Determine the Elemental Composition: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the calculation of a unique elemental formula.
-
Perform MS/MS Fragmentation: Isolate the ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.[12]
-
Analyze Fragmentation Patterns: The way a molecule breaks apart provides clues about its structure. For N-acylmorpholine derivatives, common fragmentation pathways include cleavage of the acyl group and fragmentation of the morpholine ring.[13]
-
Propose a Structure: Based on the elemental composition and the fragmentation data, propose a chemically plausible structure. Compare the proposed structure and its fragmentation to known compounds or theoretical fragmentation patterns.
-
Table 2: Predicted m/z Values for the Main Product and Key Byproducts
| Compound | Chemical Formula | Monoisotopic Mass | [M+H]⁺ (m/z) |
| 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine | C₉H₁₆ClNO₂ | 205.0869 | 206.0942 |
| 4-Acryloyl-2,6-dimethylmorpholine | C₉H₁₅NO₂ | 169.1103 | 170.1176 |
| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.0000 | 109.0073 |
| 2,6-Dimethylmorpholine (Starting Material) | C₆H₁₃NO | 115.0997 | 116.1070 |
Section 4: Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Quench the Reaction: At the desired time point, take an aliquot of the reaction mixture and quench it by diluting it 1:100 in a 50:50 mixture of acetonitrile and water.
-
Dilution: Perform a further serial dilution as necessary to bring the concentration of the main product into the optimal range for your instrument (typically low µg/mL to high ng/mL).[14]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.[7]
-
Transfer: Transfer the filtered sample to an autosampler vial for analysis.[14]
Protocol 2: Recommended LC-MS Method Parameters
-
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Full Scan (m/z 50-500)
-
Source Parameters: Optimize for the target compound (typical values: Capillary Voltage: 3-4 kV; Gas Temperature: 300-350 °C; Nebulizer Gas: 30-50 psi)
-
MS/MS: For fragmentation analysis, use a data-dependent acquisition (DDA) or targeted MS/MS approach.
-
Section 5: Visualization of Potential Byproduct Formation
The following diagram illustrates the primary reaction and the formation of a key byproduct through elimination.
Caption: Reaction scheme for the formation of the target compound and a major byproduct.
References
- Schuster, S. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
-
Stoll, D., & Dolan, J. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? Available at: [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Available at: [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Gergely, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 573. Available at: [Link]
-
Sleeman, R., & van der Heijden, R. (2013). Selective Chlorination of Natural Organic Matter: Identification of Previously Unknown Disinfection Byproducts. Environmental Science & Technology, 47(5), 2244–2251. Available at: [Link]
-
Agilent Technologies. (2018). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Available at: [Link]
-
Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Available at: [Link]
-
Wang, X., et al. (2018). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 8(1), 1-13. Available at: [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. halocolumns.com [halocolumns.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. acdlabs.com [acdlabs.com]
- 10. support.waters.com [support.waters.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Technical Support Center: Minimizing Dimer Formation in 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with dimer formation during reactions involving 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to optimize your synthetic routes and ensure the purity of your target compounds.
Understanding Dimer Formation
Dimerization in the context of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine synthesis typically arises from intermolecular side reactions. The bifunctional nature of the 3-chloropropanoyl chloride reactant is the primary contributor to this issue. While the acyl chloride is intended to react with 2,6-dimethylmorpholine to form the desired amide, it also possesses a reactive alkyl chloride.
Under certain conditions, a second molecule of 2,6-dimethylmorpholine can react with the alkyl chloride of the already formed product, leading to a dimeric impurity. Understanding the interplay of reaction parameters is crucial to suppressing this unwanted pathway.
Caption: Dimer formation pathway in the synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues leading to dimer formation.
| Observed Issue | Probable Cause | Recommended Solution & Rationale |
| High levels of dimer impurity detected by HPLC/LC-MS. | Excessive reaction temperature. | Maintain a low reaction temperature (0-5 °C) during the addition of 3-chloropropanoyl chloride. The acylation reaction is typically fast, even at lower temperatures. Elevated temperatures can accelerate the slower, undesired alkylation reaction that leads to dimer formation.[1] |
| Significant dimer formation despite low temperature. | Prolonged reaction time. | Monitor the reaction progress closely using TLC or a rapid LC method. Quench the reaction as soon as the starting 2,6-dimethylmorpholine is consumed. Extended reaction times provide more opportunity for the intermolecular alkylation to occur. |
| Inconsistent results and variable dimer levels between batches. | Slow or uncontrolled addition of 3-chloropropanoyl chloride. | Add the 3-chloropropanoyl chloride dropwise or via a syringe pump to the solution of 2,6-dimethylmorpholine. This maintains a low instantaneous concentration of the acylating agent, favoring the desired primary reaction over the subsequent dimerization.[1] |
| Presence of multiple unidentified byproducts in addition to the dimer. | Degradation of 3-chloropropanoyl chloride. | Use freshly distilled or high-purity 3-chloropropanoyl chloride. This reagent can degrade, especially at higher temperatures, to form acryloyl chloride, which can lead to other side products.[1] Ensure the reagent is stored under anhydrous conditions. |
| Low yield of the desired product and significant starting material remaining. | Inadequate base. | Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in slight excess (1.1-1.2 equivalents). The base is crucial for neutralizing the HCl generated during the acylation. Insufficient base can stall the primary reaction, leaving unreacted starting materials that can participate in side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction to minimize dimer formation?
A1: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally recommended. These solvents are effective at solubilizing the reactants while remaining inert to the reaction conditions. The absence of protic impurities, like water, is critical to prevent hydrolysis of the 3-chloropropanoyl chloride to 3-chloropropionic acid, which would reduce your yield.[1]
Q2: Can the order of addition of reactants influence the level of dimer formation?
A2: Absolutely. It is highly recommended to add the 3-chloropropanoyl chloride solution to the 2,6-dimethylmorpholine solution. This "normal" addition ensures that the morpholine is always in excess relative to the acylating agent, which statistically favors the formation of the desired monomeric product. A "reverse" addition (adding the morpholine to the acyl chloride) would create a temporary excess of the bifunctional acyl chloride, significantly increasing the probability of dimerization.
Q3: Are there any specific analytical techniques best suited for detecting and quantifying the dimer impurity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for both detecting and quantifying the dimer impurity.[2][3][4] Developing a gradient method can effectively separate the starting materials, the desired product, and the dimer. For structural confirmation of the impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weight of the dimer.[5] Further characterization can be achieved by isolating the impurity using preparative HPLC and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Q4: How can I effectively remove the dimer impurity during workup and purification?
A4: Column chromatography is the most common and effective method for separating the desired product from the dimer impurity. The polarity difference between the monomer and the larger, often more polar, dimer usually allows for good separation on a silica gel column. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for method development. Recrystallization can also be an effective purification technique if a suitable solvent system can be identified.
Experimental Protocols
General Procedure for the Synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and scale.
-
To a solution of 2,6-dimethylmorpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 30-60 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-2 hours), quench the reaction by adding cold water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
References
- Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]
-
PubMed Central. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Available from: [Link]
-
Taylor & Francis. Acylation Studies with Meldrum's Acid. Available from: [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
-
MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available from: [Link]
-
PubChem. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364. Available from: [Link]
-
ResearchGate. A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. Available from: [Link]
-
ResearchGate. (PDF) Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Available from: [Link]
- Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.
- Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
PMC - NIH. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available from: [Link]
-
Identification of Pharmaceutical Impurities. Identification of Pharmaceutical Impurities. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
- Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
-
Chemistry LibreTexts. 12.14: Dimerization, Oligomerization. and Polymerization of Alkenes. Available from: [Link]
-
PubMed Central. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]
-
ResearchGate. (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Available from: [Link]
-
Green Chemistry International. GREEN CHEMISTRY…Reduction of amides without hydride reagents. Available from: [Link]
-
Wiley-VCH. 1 Dimerization of Alkynes and Alkenes. Available from: [Link]
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]
-
Dimer impurity identification in darifenacin hydrobromide. Dimer impurity identification in darifenacin hydrobromide. Available from: [Link]
-
YouTube. DIMERIZATION OF ALKENES || REACTION MECHANISM || HYDROCARBONS CLASS 11 ORGANIC CHEMISTRY. Available from: [Link]
-
Patent EP-0026367-A1. Process for the preparation of cis-2,6-dimethyl morpholine. Available from: [Link]
-
Patsnap Eureka. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. Available from: [Link]
-
MDPI. Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids. Available from: [Link]
Sources
Technical Support Center: Reactivity of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Welcome to the technical support center for the utilization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine in your research and development endeavors. This guide is designed to provide you, our valued scientific community, with in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile building block. Our focus is to empower you with the knowledge to anticipate and overcome experimental challenges, particularly concerning its reactivity with bases.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the base-mediated intramolecular cyclization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine to form the bicyclic lactam, 1-aza-4-oxabicyclo[4.4.0]decan-5-one.
Problem 1: Low or No Yield of the Desired Bicyclic Lactam
Symptoms:
-
Recovery of unreacted starting material.
-
Complex mixture of products observed by TLC or LC-MS.
-
Formation of a significant amount of a polar, water-soluble compound.
Possible Causes & Solutions:
-
Insufficient Base Strength: The primary role of the base is to deprotonate the amide N-H, which is a very weak acid. If the base is not strong enough, the concentration of the reactive amide anion will be too low for efficient cyclization.[1]
-
Solution: Switch to a stronger base. If you are using a weak base like triethylamine (Et3N), consider a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a metal hydride like sodium hydride (NaH).[1]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[2]
-
Solution: For reactions involving strong, anionic bases like NaH, aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent quenching of the base. For weaker amine bases, polar aprotic solvents can still be beneficial. A solvent screen is often a valuable optimization step.[2]
-
-
Hydrolysis of the Starting Material or Product: The presence of water can lead to the hydrolysis of the chloropropanoyl group or the resulting lactam, especially under basic conditions.[3][4] This is often the source of the polar, water-soluble byproduct.
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Reaction Temperature is Too Low: Intramolecular cyclization, like many reactions, is temperature-dependent.
-
Solution: Gradually increase the reaction temperature. For many base-mediated cyclizations, heating may be necessary to achieve a reasonable reaction rate.
-
Problem 2: Formation of a Significant Amount of an Elimination Product
Symptoms:
-
Observation of a product with a mass corresponding to the loss of HCl from the starting material.
-
NMR analysis indicates the presence of a double bond.
Possible Cause & Solution:
-
Sterically Hindered Base Promoting E2 Elimination: A bulky base may preferentially abstract a proton from the carbon adjacent to the chlorine atom (β-elimination) rather than the amide nitrogen, leading to the formation of an α,β-unsaturated amide.[5][6] This is a classic example of the competition between substitution (in this case, intramolecular) and elimination.[5][7]
-
Solution: Switch to a less sterically hindered base. For example, if you are using potassium tert-butoxide, consider a smaller strong base like sodium hydride or potassium hydroxide.
-
Problem 3: Difficulty in Product Purification
Symptoms:
-
The desired product is difficult to separate from the unreacted starting material.
-
The product co-elutes with byproducts during chromatography.
Possible Causes & Solutions:
-
Similar Polarity of Product and Starting Material: The bicyclic lactam and the starting chloroamide may have similar polarities, making chromatographic separation challenging.
-
Solution: Optimize the reaction to drive it to completion, minimizing the amount of starting material in the crude product. Consider derivatizing the crude mixture to alter the polarity of one of the components before chromatography. Alternatively, explore different chromatographic techniques, such as reverse-phase chromatography or employing a different solvent system for your column.
-
-
Presence of Base-Related Impurities: Residual base or its salts can interfere with purification.
-
Solution: Incorporate an aqueous workup to remove water-soluble bases and salts. A mild acidic wash (e.g., dilute HCl or NH4Cl solution) can be used to neutralize and remove amine bases, followed by a wash with brine and drying of the organic layer.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine with a base?
The primary and desired reaction is an intramolecular SN2 cyclization. The base abstracts the proton from the amide nitrogen, forming a nucleophilic amide anion. This anion then attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new six-membered ring, resulting in the bicyclic lactam, 1-aza-4-oxabicyclo[4.4.0]decan-5-one.
Q2: How does the choice of base influence the reaction outcome?
The choice of base is critical and can be categorized by strength and steric hindrance:
-
Strong, Non-Nucleophilic Bases (e.g., NaH, DBU): These are generally the most effective for deprotonating the weakly acidic amide N-H, leading to a higher concentration of the reactive intermediate and a faster rate of cyclization.[1] They are preferred when the desired reaction is intramolecular nucleophilic substitution.
-
Weak Bases (e.g., Triethylamine, Diisopropylethylamine): These may not be strong enough to deprotonate the amide efficiently, leading to slow or incomplete reactions. However, they can be useful in preventing certain side reactions that are promoted by stronger bases.
-
Sterically Hindered Bases (e.g., Potassium tert-butoxide, LDA): These bases can favor elimination over substitution.[6] Due to their bulk, they may have difficulty accessing the sterically shielded amide proton and instead abstract a more accessible proton on the carbon chain, leading to the formation of an unsaturated amide.[6]
Q3: What are the potential side reactions to be aware of?
Besides the desired cyclization, several side reactions can occur:
-
Elimination: As discussed, the formation of 4-(acryloyl)-2,6-dimethylmorpholine via β-elimination of HCl is a common side reaction, particularly with sterically hindered bases.[5]
-
Hydrolysis: In the presence of water, the amide bond can be hydrolyzed back to the corresponding carboxylic acid and 2,6-dimethylmorpholine, especially under harsh basic conditions.[3][4]
-
Intermolecular Reactions: At high concentrations, the amide anion of one molecule could potentially react with the chloropropanoyl group of another molecule, leading to dimerization or polymerization. This is generally less favored than the intramolecular reaction for the formation of 5- and 6-membered rings.[9]
Q4: Can you provide a general experimental protocol for the intramolecular cyclization?
The following is a general starting point and should be optimized for your specific setup.
General Protocol for Intramolecular Cyclization:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q5: How do reaction conditions like solvent and temperature affect the outcome?
-
Solvent: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway.[2][10] Polar aprotic solvents like THF and DMF are generally good choices as they can solvate the cation of the base without interfering with the nucleophilicity of the amide anion. Protic solvents like alcohols should be avoided when using strong bases like NaH.
-
Temperature: The reaction rate is generally increased at higher temperatures. However, elevated temperatures can also promote side reactions. It is often best to start at a lower temperature and gradually increase it if the reaction is not proceeding at a reasonable rate. The choice between kinetic and thermodynamic control can also be temperature-dependent, although for this type of irreversible cyclization, it is less of a concern.
III. Data & Visualizations
Table 1: Hypothetical Comparison of Bases for Intramolecular Cyclization
| Base | Strength | Steric Hindrance | Expected Major Product | Potential Side Products |
| Sodium Hydride (NaH) | Strong | Low | Bicyclic Lactam | Hydrolysis (if water is present) |
| Potassium tert-butoxide | Strong | High | Elimination Product | Bicyclic Lactam |
| Triethylamine (Et3N) | Weak | Moderate | Starting Material/Slow reaction | - |
| DBU | Strong | Moderate | Bicyclic Lactam | - |
Diagrams
Caption: Reaction pathways for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.
Caption: Troubleshooting flowchart for low yield of the bicyclic lactam.
IV. References
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
-
A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. [Link]
-
Asymmetric synthesis of bicyclic intermediates of natural product chemistry. ResearchGate. [Link]
-
Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]
-
Elimination vs. Substitution. Chemistry LibreTexts. [Link]
-
SYNTHESIS OF 8-AZA-2,3-DIOXABICYCLC)[4.4.0]DECAN-7-ONES USING MANGANESE(III)-CATALYZED AEROBIC OXIDATION. J-STAGE. [Link]
-
Solvation Effects in Organic Chemistry. ACS Publications. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
-
Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products. PubMed. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Nature. [Link]
-
Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Lactam synthesis. Organic Chemistry Portal. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. NIH. [Link]
-
Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Generation and cyclization of nitrilium ions from amides and synthesis of chiral amines. University of Miami. [Link]
-
Elimination vs substitution: secondary substrate. Khan Academy. [Link]
-
HYDROLYSIS. University of California, Davis. [Link]
-
Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journals. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [Link]
-
How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1). YouTube. [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. ACS Publications. [Link]
-
Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach. NIH. [Link]
-
mechanism of ester hydrolysis. YouTube. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. [Link]
-
What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Quora. [Link])
-
Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. NIH. [Link]
-
Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. ChemRxiv. [Link]
-
Substitution and Elimination Reactions of Amines. Chemistry LibreTexts. [Link]
-
The Effect of Solvent on Intramolecular General Base Catalysis in the Hydrolysis of a$-Unsaturated Schiff Bases. datapdf.com. [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]
-
(A) Yield values to N-substituted-gamma-lactam for the reaction between.... ResearchGate. [Link]
-
CHAPTER 6: Manganese-Catalyzed Heterocycle Synthesis. The Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. web.viu.ca [web.viu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Selectivity of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the influence of solvents on reaction selectivity. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower your experimental design and interpretation.
Introduction: The Challenge of Selectivity
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is a valuable bifunctional reagent. The electrophilic chloropropyl chain is susceptible to nucleophilic attack, while the tertiary amide bond of the morpholine can be labile under certain conditions. The choice of solvent is not merely a medium for dissolution but a critical parameter that can dictate the outcome of your reaction, steering it towards the desired product or down a path of unwanted side reactions. This guide will help you understand and control these solvent-dependent pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable solutions.
Issue 1: Low Yield of the Desired Nucleophilic Substitution Product and Formation of a Major Byproduct with a Lower Molecular Weight.
Question: I am reacting 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine with my nucleophile in a protic solvent like ethanol, and I'm observing a significant amount of 2,6-dimethylmorpholine and what appears to be a cyclized byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of competing reaction pathways, where the solvent is playing a decisive role. Here's a breakdown of the likely causes and solutions:
Causality:
-
N-Deacylation (Amide Hydrolysis/Solvolysis): The morpholine amide bond, while generally stable, can be susceptible to cleavage under protic conditions, especially if the reaction is heated or if acidic or basic impurities are present. Protic solvents can participate in the solvolysis of the amide bond, leading to the formation of 2,6-dimethylmorpholine and 3-chloropropanoic acid or its ester. This is a common degradation pathway for N-acylmorpholines.[1]
-
Intramolecular Cyclization (Formation of a Piperidinone): The 3-chloropropanoyl chain can undergo an intramolecular SN2 reaction. The amide oxygen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a six-membered ring, a derivative of 1,4-oxazepan-5-one. This side reaction is often accelerated in polar aprotic solvents where the nucleophilicity of the amide oxygen is enhanced, but can still occur in protic solvents.
Solutions:
-
Switch to a Polar Aprotic Solvent: To favor the intermolecular nucleophilic substitution over solvolysis and potentially minimize intramolecular cyclization, switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents will not participate in the cleavage of the amide bond.[2]
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize both deacylation and intramolecular cyclization.
-
Use a Non-Nucleophilic Base: If a base is required to deprotonate your nucleophile, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competition with your primary nucleophile.
Issue 2: My Reaction with an Ambident Nucleophile (e.g., a phenoxide) is giving me a mixture of O- and C-alkylation products. How can I control the regioselectivity?
Question: I am attempting to alkylate the sodium salt of 4-hydroxyacetophenone with 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine. I am getting a mixture of the desired O-alkylated product and the undesired C-alkylated product. How can the solvent influence this selectivity?
Answer:
This is a textbook example of how solvents mediate the reactivity of ambident nucleophiles. The phenoxide ion has two nucleophilic sites: the oxygen anion (hard nucleophile) and the ortho/para positions of the aromatic ring (soft nucleophile). The selectivity is governed by Hard and Soft Acid and Base (HSAB) theory and solvent interactions.[3]
Causality and Solvent Choice:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents will strongly solvate the hard oxygen anion of the phenoxide through hydrogen bonding. This "caging" of the more electronegative atom hinders its ability to react, leaving the softer carbon atoms of the ring more available for attack. Therefore, polar protic solvents will favor C-alkylation .[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are poor hydrogen bond donors and do not strongly solvate anions. The "naked" oxygen anion is more free and reactive. Consequently, polar aprotic solvents will favor O-alkylation .[3]
Solutions:
-
For O-Alkylation (desired in this case):
-
Use a polar aprotic solvent like DMF or acetonitrile.
-
Ensure your reagents are anhydrous, as trace water can act as a protic solvent.
-
-
For C-Alkylation:
-
Use a polar protic solvent like ethanol or isopropanol.
-
Data Presentation: Expected Regioselectivity of Phenoxide Alkylation
| Solvent Type | Predominant Product | Mechanistic Rationale |
| Polar Protic (e.g., Ethanol) | C-Alkylated Product | Strong solvation of the hard oxygen nucleophile by hydrogen bonding, making the softer carbon nucleophile more accessible. |
| Polar Aprotic (e.g., DMF) | O-Alkylated Product | Minimal solvation of the "naked" oxygen anion, allowing it to react more readily as the harder and more electronegative nucleophile. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nucleophilic substitution on the 3-chloropropanoyl chain?
A1: The reaction at the primary carbon bearing the chlorine atom will almost certainly proceed via an SN2 mechanism . This is because primary carbocations are highly unstable, making an SN1 pathway unfavorable. An SN2 mechanism is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. This mechanism is favored by polar aprotic solvents which solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
Q2: Can the 2,6-dimethylmorpholine ring itself react?
A2: Under the conditions of most nucleophilic substitution reactions, the 2,6-dimethylmorpholine ring is generally stable. The tertiary amine is not nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The C-O bonds of the morpholine ether are also quite stable. Ring-opening or other reactions involving the morpholine moiety are unlikely unless very harsh conditions (e.g., strong acids, reducing agents) are employed.
Q3: I am observing the formation of an elimination byproduct, 4-(acryloyl)-2,6-dimethylmorpholine. How can I prevent this?
A3: The formation of the acryloyl derivative is due to an E2 elimination reaction, where a base removes a proton from the carbon alpha to the carbonyl group, followed by the expulsion of the chloride ion. This is more likely to occur with bulky, strong bases and at higher temperatures.
To minimize elimination:
-
Use a less sterically hindered, weaker base, or if possible, a base that is also your nucleophile (e.g., an amine).
-
Run the reaction at a lower temperature.
-
Choose a solvent that disfavors elimination. While complex, highly polar solvents can sometimes favor substitution over elimination.
Experimental Protocols and Visualizations
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine in a Polar Aprotic Solvent
This protocol is optimized to favor the desired SN2 product and minimize side reactions.
-
Reagent Preparation:
-
Dissolve 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of 0.1 M in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
In a separate flask, dissolve the amine nucleophile (1.1 eq) and diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous ACN.
-
-
Reaction Execution:
-
To the stirred solution of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine at room temperature, add the solution of the amine and DIPEA dropwise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization of Competing Reaction Pathways
The following diagram illustrates the key decision point in the reaction, where the choice of solvent can influence the outcome.
Caption: Solvent choice as a critical control point in the reaction.
References
- Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Chloropropyl)morpholine. Retrieved from [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR spectra of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine: A Comparative Analysis
Introduction: Characterizing a Niche Building Block
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is a substituted morpholine derivative with potential applications as a versatile building block in organic synthesis and drug discovery. The presence of a reactive chloropropanoyl group, coupled with the chiral 2,6-dimethylmorpholine scaffold, makes it an attractive precursor for creating complex molecular architectures. Accurate structural elucidation is paramount for its use in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.
This guide is intended for researchers and scientists in organic chemistry and drug development who require a deep understanding of NMR spectral interpretation for structural confirmation.
Predicted 1H and 13C NMR Spectral Data
The structure of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine presents several distinct spin systems. The analysis is divided into the 2,6-dimethylmorpholine ring and the 3-chloropropanoyl side chain. Due to the amide bond, rotation around the C-N bond is restricted, leading to potential magnetic inequivalence of the morpholine protons, especially those adjacent to the nitrogen atom[1].
Structural and Labeling Convention
For clarity, the following numbering scheme will be used for the spectral assignments:
(Note: A simplified representation is used for clarity. The actual molecule has a single 2,6-dimethylmorpholine ring.)
Predicted 1H NMR Spectrum (500 MHz, CDCl3)
The proton NMR spectrum is predicted to exhibit complex multiplets due to the chair conformation of the morpholine ring and potential diastereotopicity. The presence of the electron-withdrawing acyl group and the chlorine atom will significantly influence the chemical shifts.
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2, H-6 | 3.8 - 4.2 | m | - | These methine protons are adjacent to the ring oxygen and methyl groups, leading to a downfield shift. Complex splitting is expected due to coupling with both methyl and adjacent methylene protons. |
| H-3ax, H-5ax | 2.5 - 2.8 | m | - | Axial protons adjacent to the nitrogen are expected to be shielded relative to their equatorial counterparts. |
| H-3eq, H-5eq | 3.5 - 3.8 | m | - | Equatorial protons are deshielded due to the anisotropic effect of the amide carbonyl and ring oxygen. |
| H-2' (CH2) | 2.9 - 3.2 | t | J = 6.5 - 7.5 | Triplet resulting from coupling with the adjacent CH2Cl group. Deshielded by the adjacent carbonyl group. |
| H-3' (CH2Cl) | 3.7 - 3.9 | t | J = 6.5 - 7.5 | Triplet from coupling to the H-2' protons. Significantly deshielded by the electronegative chlorine atom[2][3]. |
| H-7, H-7' (CH3) | 1.1 - 1.3 | d | J = 6.0 - 7.0 | Doublet due to coupling with the adjacent methine protons (H-2, H-6). |
Predicted 13C NMR Spectrum (125 MHz, CDCl3)
The carbon spectrum will clearly distinguish the carbonyl carbon, the carbons bonded to heteroatoms, and the aliphatic carbons.
| Assignment | Predicted δ (ppm) | Notes |
| C-1' (C=O) | 169 - 172 | The amide carbonyl carbon, typically found in this downfield region. |
| C-2, C-6 | 68 - 72 | Methine carbons adjacent to the ring oxygen. Their chemical shift is influenced by both the oxygen and the nitrogen atom. |
| C-3, C-5 | 45 - 50 | Methylene carbons adjacent to the nitrogen atom. The acyl group significantly deshields these positions compared to an unsubstituted morpholine. |
| C-2' (CH2) | 35 - 39 | Aliphatic carbon alpha to the carbonyl group. |
| C-3' (CH2Cl) | 39 - 43 | Aliphatic carbon directly attached to the chlorine atom, showing a significant downfield shift due to the inductive effect[4]. |
| C-7, C-7' (CH3) | 18 - 22 | Methyl carbons attached to the morpholine ring. |
Comparative Analysis with Structural Analogs
To validate our predictions, we compare them with experimental data from three key analogs. This comparison allows us to isolate and understand the electronic and structural effects of each component of the target molecule.
| Compound | Key 1H Chemical Shifts (δ, ppm) | Key 13C Chemical Shifts (δ, ppm) | Source |
| 4-Acetylmorpholine | H-2/6: ~3.65 (t), H-3/5: ~3.45 (t), CH3: ~2.1 | C-2/6: ~66.8, C-3/5: ~45.7, C=O: ~169, CH3: ~21.4 | PubChem[5] |
| 3-Chloropropionyl chloride | CH2: ~3.28 (t), CH2Cl: ~3.85 (t) | C=O: ~172, CH2: ~49.5, CH2Cl: ~39.8 | PubChem[6], ChemicalBook[7] |
| N-Propionylmorpholine | H-2/6: ~3.6 (t), H-3/5: ~3.4 (t), CH2: ~2.3 (q), CH3: ~1.1 (t) | C-2/6: ~66.7, C-3/5: ~45.6, C=O: ~172, CH2: ~26, CH3: ~9.5 | Spectral Database for Organic Compounds (SDBS) |
Analysis of the Morpholine Ring System
-
The signals for the morpholine protons (H-3/5) and carbons (C-3/5) adjacent to the nitrogen in N-acylmorpholines (like 4-acetylmorpholine and N-propionylmorpholine) appear around 3.4-3.7 ppm and 45-46 ppm, respectively[8]. Our prediction for the target molecule places these signals in a similar region, confirming the deshielding effect of the N-acyl group. The addition of the 2,6-dimethyl groups in our target molecule is expected to introduce more complex splitting patterns and slightly shift these values due to altered ring conformation and electronic environment.
Analysis of the Acyl Side Chain
-
The data for 3-chloropropionyl chloride provides an excellent reference for the propanoyl chain[6][7]. The two triplets for the adjacent methylene groups are clearly observed.
-
In our target molecule, replacing the highly electronegative chloride of the acid chloride with a nitrogen atom will shield the C=O carbon and the alpha-methylene (C-2'), shifting them upfield. This is reflected in our predicted values.
-
Comparing N-propionylmorpholine to our target, the key difference is the substitution of a proton with a chlorine atom on the terminal carbon. This substitution causes a dramatic downfield shift for the adjacent protons (H-3') and carbon (C-3'), from ~1.1 ppm (CH3) to a predicted 3.7-3.9 ppm (CH2Cl) for the proton, and from ~9.5 ppm to 39-43 ppm for the carbon. This is a classic example of the inductive effect of electronegative substituents[2][9].
Workflow for Spectral Prediction and Analysis
The logical process for predicting and validating the NMR spectrum of a novel compound involves a systematic breakdown of the structure and comparison with known analogs.
Sources
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Acetylmorpholine | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum [chemicalbook.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: 3-Chloropropionyl Chloride vs. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
[1]
Executive Summary: The "Warhead" vs. The "Shielded Carrier"
In the strategic design of pharmaceutical intermediates, the introduction of a 3-carbon linker containing a terminal electrophile is a critical step.[1] This guide compares two distinct approaches to this challenge:
-
3-Chloropropionyl Chloride (3-CPC): The high-energy, bifunctional reagent .[1] It acts as a "warhead," capable of rapid acylation but prone to instability and side reactions.[1]
-
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (The Amide): A stable, downstream building block .[1] It represents a "shielded" form where the acyl group is already capped, isolating the alkyl chloride reactivity for selective functionalization.[1]
Core Thesis: While 3-CPC is the cost-effective source of the 3-chloropropionyl moiety, the Amide offers superior chemoselectivity and process safety for late-stage functionalization, particularly when the target molecule contains nucleophiles sensitive to acid chlorides.
Chemical Profile & Reactivity Analysis
3-Chloropropionyl Chloride (3-CPC)[1][2][3]
-
CAS: 625-36-5[1]
-
Role: Primary Acylating Agent / Bifunctional Electrophile.[1]
-
Reactivity: Dual Electrophile.
-
Critical Liability: Elimination. In the presence of base, 3-CPC readily eliminates HCl to form Acryloyl Chloride , a potent Michael acceptor that can lead to uncontrolled polymerization.[1]
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (The Amide)[1]
-
Role: Stable Intermediate / Alkylating Agent.[1]
-
Reactivity: Mono-Electrophile. [1]
-
Structural Advantage: The 2,6-dimethyl substitution on the morpholine ring introduces steric bulk and conformational rigidity (often a mixture of cis and trans isomers), which can improve the metabolic stability and solubility of the final drug candidate.[1]
Comparative Performance Data
The following data summarizes the stability and selectivity profiles of both compounds.
Table 1: Stability and Handling Profile
| Feature | 3-Chloropropionyl Chloride (3-CPC) | 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine |
| Physical State | Corrosive, fuming liquid | Viscous liquid or low-melting solid |
| Hydrolysis ( | < 5 seconds (Violent reaction) | > 24 hours (Stable in aqueous workup) |
| Storage Requirement | Inert atmosphere, < 4°C, desiccated | Ambient temperature, standard shelf |
| Hygroscopicity | Extreme (Generates HCl gas) | Negligible |
| Toxicity | High (Lachrymator, burn hazard) | Moderate (Irritant) |
Table 2: Reaction Selectivity (Experimental Scenario)
Scenario: Reaction with 4-Aminothiophenol (Contains both -NH2 and -SH nucleophiles).
| Reagent | Major Product | Mechanism | Outcome |
| 3-CPC | Amide Formation (N-acylation) | Kinetic control at Carbonyl | The -SH remains free (or forms thioester if excess used).[1] Hard to alkylate -SH selectively.[1] |
| The Amide | Thioether Formation (S-alkylation) | Thermodynamic control at Alkyl-Cl | The amide bond is inert.[1] The -SH attacks the terminal Cl via |
Strategic Workflows (Visualization)
The choice between these two agents dictates the synthetic pathway.[1]
Diagram 1: The "Acylation-First" Pathway (Using 3-CPC)
Best for creating the core scaffold.
Caption: 3-CPC is used upstream to generate the stable amide. This amide then serves as the substrate for downstream alkylation.[1]
Diagram 2: The "Direct Alkylation" Pathway (Using The Amide)
Best for late-stage modification or library synthesis.
Caption: The Amide acts as a "plug-and-play" reagent to append the morpholine-linker moiety to a drug scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of the Amide from 3-CPC
Use this protocol to generate the stable building block if it is not purchased.
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
).[1] -
Reagents:
-
Cooling: Cool the amine/base solution to 0°C using an ice bath. Critical: Control exotherm to prevent elimination to acryloyl chloride.
-
Addition: Dissolve 3-Chloropropionyl Chloride (1.05 equiv) in DCM (2 volumes) and add dropwise over 30 minutes. Maintain internal temperature
. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of amine).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated
.[1] Dry over and concentrate. -
Result: The product, 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine , is obtained as a pale yellow oil/solid.[1] Yields typically >90%.[1]
Protocol B: Selective Alkylation using the Amide
Use this protocol to functionalize a target molecule.
-
Reagents:
-
Reaction: Combine all reagents in a reaction vial. Heat to 60–80°C for 4–12 hours.
-
Workup: Filter off inorganic salts. Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Silica gel chromatography.
Expert Commentary: Why Choose the Amide?
While 3-CPC is the fundamental source of the carbon chain, using the pre-formed 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine offers distinct advantages in Medicinal Chemistry campaigns:
-
Library Generation: If you are synthesizing a library of 50 analogues, handling 3-CPC 50 times is hazardous and prone to error (hydrolysis affects stoichiometry).[1] The Amide can be weighed out on an open bench.[1]
-
Atom Economy in Convergent Synthesis: By attaching the morpholine "tail" to the linker first (making the Amide), you create a robust fragment that can be coupled to expensive drug cores in the final step.[1] This minimizes the risk of ruining a high-value intermediate with the harsh conditions required for acid chloride coupling.[1]
-
Stereochemical Integrity: Commercial 2,6-dimethylmorpholine is often a mixture of cis and trans isomers.[1] Synthesizing and isolating the Amide allows for the potential separation of these isomers (via HPLC) before coupling to the drug target, simplifying the final purification.[1]
References
-
3-Chloropropionyl Chloride Properties & Safety
-
Morpholine Amide Synthesis & Applications
-
Specific Compound Data (The Amide)
Sources
- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. You are being redirected... [hit2lead.com]
- 4. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 8. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 9. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative reactivity of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine and benzoyl chloride
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine vs. Benzoyl Chloride
Executive Summary
This guide compares the reactivity profiles of Benzoyl Chloride (a classic acylating reagent) and 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (a functionalized amide and "masked" electrophile).
While both compounds contain electrophilic centers, they occupy opposite ends of the reactivity spectrum in drug discovery:
-
Benzoyl Chloride acts as a non-selective "sledgehammer," driving rapid nucleophilic acyl substitution (NAS) at the carbonyl center. It is primarily a synthetic reagent.
-
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine acts as a latent "precision tool." Its amide carbonyl is stable, but the
-chloropropanoyl tail serves as a precursor to a Michael acceptor (acrylamide), widely used in Targeted Covalent Inhibitors (TCIs).
Mechanistic Dichotomy: Acylation vs. Alkylation
The fundamental difference lies in where the nucleophile attacks and the mechanism of bond formation.
A. Benzoyl Chloride: Nucleophilic Acyl Substitution
Benzoyl chloride is characterized by a highly polarized carbonyl group attached to a good leaving group (chloride).
-
Primary Electrophile: Carbonyl Carbon (
). -
Mechanism: Addition-Elimination (
type). -
Kinetics: Fast (Seconds to Minutes).
-
Outcome: Formation of Amides (with amines) or Esters (with alcohols).
B. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine: Elimination-Addition
This compound is a tertiary amide. The carbonyl is resonance-stabilized by the morpholine nitrogen, rendering it resistant to nucleophilic attack. The reactivity resides in the 3-chloropropyl tail .
-
Primary Electrophile:
-Carbon (via acrylamide intermediate). -
Mechanism: Elimination (
) followed by Conjugate Addition (Michael Addition). -
Kinetics: Slow/Tunable (Minutes to Hours, pH-dependent).
-
Outcome: Thioether formation (Cysteine modification).
Visualization of Reaction Pathways
The following diagram illustrates the divergent reaction pathways of the two compounds when exposed to a biological nucleophile (e.g., Cysteine/Protein).
Figure 1: Divergent signaling pathways. Benzoyl chloride follows a direct addition-elimination route, while the chloropropanoyl derivative requires activation to an acrylamide before capturing nucleophiles.
Stability & Hydrolysis Data
For researchers handling these compounds, environmental stability is the critical differentiator.
| Feature | Benzoyl Chloride | 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine |
| Primary Hazard | Moisture Sensitive / Corrosive | Skin Irritant / Latent Alkylator |
| Hydrolysis ( | < 10 minutes (Rapid conversion to Benzoic Acid) [1] | Stable (Amide bond |
| Storage Condition | Inert atmosphere ( | Standard refrigeration ( |
| Leaving Group | Chloride ( | Morpholine - Poor (requires harsh acid/base to cleave) |
| Buffer Compatibility | Incompatible with aqueous buffers (rapid decomposition) | Compatible with PBS/HEPES (stable for bio-assays) |
Key Insight: Benzoyl chloride cannot be used in aqueous biological assays to probe proteins because it hydrolyzes faster than it binds specific targets. The morpholine derivative is designed specifically for aqueous biological environments.
Application in Drug Discovery[1]
Benzoyl Chloride: The Library Builder
Benzoyl chloride is used during the Hit Generation phase.
-
Role: Capping agent or building block.[1]
-
Utility: It is used to synthesize large libraries of benzamides.
-
Protocol Note: Must be used with a scavenger base (TEA/DIPEA) in aprotic solvents (DCM/THF).
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine: The Covalent Warhead
This molecule represents a Targeted Covalent Inhibitor (TCI) scaffold.
-
Role: "Warhead" delivery.
-
Mechanism: The 3-chloropropanoyl group acts as a "masked" acrylamide. In the hydrophobic pocket of an enzyme, local basic residues can catalyze the elimination of HCl, generating a reactive vinyl group that covalently locks onto a catalytic Cysteine (e.g., in EGFR or BTK inhibitors) [2].
-
Advantage: Higher selectivity. Unlike the acrylamide itself (which is always reactive), the chloropropanoyl group often requires specific active-site geometry to activate, reducing off-target toxicity [3].
Experimental Protocols
Protocol A: Acylation Efficiency Assay (Benzoyl Chloride)
Validates the reagent quality and reactivity.
-
Dissolve 1.0 eq of Aniline in dry DCM (
). -
Add 1.2 eq of Triethylamine (TEA).
-
Cool to
. -
Add 1.05 eq of Benzoyl Chloride dropwise.
-
Monitor: TLC should show complete conversion within 5 minutes .
-
Quench: Add saturated
.-
Failure Mode: If reaction is slow (>30 mins), the Benzoyl Chloride has likely hydrolyzed to Benzoic Acid (check via LCMS for mass 122 vs 140).
-
Protocol B: Cysteine Reactivity / GSH Assay (Morpholine Derivative)
Validates the latent electrophilicity for covalent inhibition.
-
Prepare a
stock of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine in DMSO. -
Prepare Reaction Buffer: PBS (pH 7.4) containing
Glutathione (GSH) or N-acetylcysteine (NAC).-
Note: For faster activation, adjust pH to 8.0 to promote elimination to acrylamide.
-
-
Incubate: Mix compound (final
) with Buffer at . -
Sampling: Aliquot at
. -
Analysis: Run LCMS (Reverse Phase).
-
Look for:
-
Disappearance of Parent Mass (
). -
Appearance of Transient Acrylamide (Parent - HCl).
-
Appearance of Adduct (Acrylamide + GSH mass).
-
-
-
Interpretation: A slow conversion indicates a "tuned" warhead suitable for selective targeting. Rapid conversion suggests high non-specific reactivity (toxicity risk).
References
-
Song, B. et al. (2024). "Hydrolysis Kinetics of Acyl Chlorides in Aqueous Media." Journal of Organic Chemistry. (Generalized citation for acyl chloride hydrolysis rates).
-
Singh, J. et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.
-
Gehringer, M. & Laufer, S.A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.
-
PubChem Compound Summary. (2024). "4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CID 110862 derivative)." National Center for Biotechnology Information.
Sources
A Comparative Guide to the Chiral Separation of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine Derivatives
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, often exhibit markedly different pharmacological and toxicological profiles in the chiral milieu of the human body.[1] The 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine scaffold is an emerging motif in medicinal chemistry, and the ability to resolve its enantiomers is crucial for advancing drug discovery programs. This guide provides a comprehensive comparison of chromatographic techniques for the chiral separation of these derivatives, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Significance of Chiral Separation in Drug Discovery
The U.S. Food and Drug Administration (FDA) mandates that for chiral drugs, the pharmacological and metabolic pathways of each enantiomer should be studied separately.[2] This underscores the necessity for robust and efficient analytical and preparative methods for chiral separation. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[3] Therefore, the development of reliable chiral separation methods is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of new chemical entities.
A Comparative Overview of Chiral Separation Techniques
Several chromatographic techniques are at the disposal of the modern chemist for tackling chiral separations, each with its own set of advantages and disadvantages.[4] The most prominent among these are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While Gas Chromatography (GC) can also be employed for volatile compounds, the polarity and molecular weight of many 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine derivatives make HPLC and SFC the more suitable choices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of the pharmaceutical industry for both analytical and preparative chiral separations.[5] Its versatility in terms of mobile phase and stationary phase selection makes it a powerful tool for resolving a wide array of chiral compounds.
-
Normal-Phase HPLC (NP-HPLC): Traditionally, NP-HPLC has been a workhorse for chiral separations, employing non-polar mobile phases such as hexane or heptane with a polar modifier like ethanol or isopropanol. This mode is particularly effective with polysaccharide-based chiral stationary phases.
-
Reversed-Phase HPLC (RP-HPLC): With the advent of immobilized polysaccharide-based CSPs, RP-HPLC has gained traction for chiral separations. This allows for the use of aqueous-organic mobile phases, which can be advantageous for the analysis of more polar compounds and for compatibility with mass spectrometry (MS).
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and highly efficient alternative to HPLC for chiral separations.[1] It utilizes supercritical carbon dioxide as the primary mobile phase component, often with a small amount of a polar co-solvent such as methanol or ethanol.
-
Advantages of SFC: SFC offers several key advantages over HPLC, including faster analysis times due to the low viscosity and high diffusivity of the mobile phase, reduced solvent consumption and waste, and often higher efficiency and resolution. For preparative applications, the ease of removing CO2 from the collected fractions simplifies product isolation.
The Heart of the Matter: Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP).[1] CSPs create a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to their separation. The most widely used CSPs fall into three main categories: polysaccharide-based, cyclodextrin-based, and Pirkle-type.
Polysaccharide-Based CSPs
Coated or immobilized derivatives of cellulose and amylose are the most broadly applicable and successful CSPs for a vast range of chiral compounds.[3] The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. For N-acylated morpholine derivatives, the amide linkage and the aromatic rings (if present in derivatives) can play a key role in the interaction with these CSPs.
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[4] Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the chiral cavity. The separation of enantiomers occurs if the stability of the diastereomeric inclusion complexes is different.
Pirkle-Type CSPs
These CSPs are based on smaller chiral molecules, often with π-acidic or π-basic aromatic rings, bonded to a silica support. The primary mechanism of chiral recognition is through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
A Strategic Approach to Method Development
A systematic screening approach is the most efficient way to identify the optimal conditions for a chiral separation. The following workflow is recommended for the chiral separation of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine derivatives.
Caption: A systematic workflow for chiral method development.
Experimental Protocols
Protocol 1: HPLC Chiral Screening
-
Column Selection:
-
Polysaccharide-based: Chiralpak IA, IB, IC, ID, IE, IF (or their immobilized equivalents)
-
Cyclodextrin-based: Cyclobond I 2000 RSP
-
Pirkle-type: Whelk-O 1
-
-
Normal-Phase Mobile Phases:
-
Hexane/Ethanol (90/10, v/v)
-
Hexane/Isopropanol (90/10, v/v)
-
-
Reversed-Phase Mobile Phases (for immobilized CSPs):
-
Acetonitrile/Water (50/50, v/v) with 0.1% Formic Acid
-
Methanol/Water (50/50, v/v) with 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
Protocol 2: SFC Chiral Screening
-
Column Selection: Same as for HPLC screening.
-
Mobile Phase:
-
CO2/(Methanol) gradient
-
CO2/(Ethanol) gradient
-
CO2/(Isopropanol) gradient
-
-
Additives: For basic compounds like morpholine derivatives, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or isopropylamine) to the co-solvent can improve peak shape and resolution.
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Flow Rate: 3.0 mL/min
Comparative Data Analysis
| Technique | CSP | Mobile Phase | Resolution (Rs) | Selectivity (α) | Analysis Time (min) |
| NP-HPLC | Chiralpak IA | Hexane/IPA (90/10) | 2.5 | 1.3 | 12 |
| NP-HPLC | Chiralpak IB | Hexane/EtOH (80/20) | 1.8 | 1.2 | 15 |
| RP-HPLC | Chiralpak IA | ACN/H2O (60/40) | 1.5 | 1.15 | 10 |
| SFC | Chiralpak IC | CO2/MeOH | 3.2 | 1.4 | 5 |
| SFC | Whelk-O 1 | CO2/EtOH | 2.8 | 1.35 | 4 |
This data is illustrative and serves as a guide for expected performance.
Causality Behind Experimental Choices
-
Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability. The carbamate derivatives on these phases can form hydrogen bonds with the amide group of the analyte, which is a key interaction for chiral recognition.
-
SFC is often superior for N-acylated amines because the basic nitrogen can interact favorably with the slightly acidic nature of the silica support of the CSP, and the use of basic additives in SFC is well-established to mitigate undesirable interactions and improve peak shape.
-
The choice of alcohol modifier in both NP-HPLC and SFC can significantly impact selectivity. Ethanol and isopropanol differ in their hydrogen bonding capabilities and steric hindrance, leading to different interactions with the analyte-CSP complex.
Visualizing Chiral Recognition
Caption: The three-point interaction model for chiral recognition.
Conclusion and Future Outlook
The chiral separation of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine derivatives is a critical step in their development as potential pharmaceutical agents. While a universal method does not exist, a systematic screening approach utilizing a diverse set of polysaccharide-based and other CSPs under both HPLC and SFC conditions is highly likely to yield a successful separation. SFC, in particular, offers significant advantages in terms of speed, efficiency, and reduced environmental impact, making it an attractive platform for both analytical and preparative-scale resolutions. As new chiral stationary phases continue to be developed, the toolbox for tackling challenging chiral separations will only expand, further enabling the rapid advancement of chiral drug candidates from discovery to the clinic.
References
- Bhawani, et al. (2012). advances in chiral separations: a review. International Journal of Pharmacy, 2(2), 386-391.
- Krishnan, N. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1351-1363.
- U.S. Patent No. 5,457,201. (1995). Chiral resolution process.
- U.S. Patent No. 6,653,501. (2003). Chiral resolution method for producing compounds useful in the synthesis of taxanes.
- U.S. Patent No. 10,337,039. (2019).
- U.S. Patent No. 4,212,972. (1980).
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in drug research. John Wiley & Sons.
- Kasai, E., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Indian Journal of Pharmaceutical Sciences. (2005).
- Gasparrini, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6249.
- U.S. Patent No. 4,504,363. (1985).
- Takeda, S., et al. (2021).
- Phenomenex. (n.d.).
- Nagori, B. P., Deora, M. S., & Saraswat, P. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-117.
- Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7016.
- Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(11), 2375.
- Moos, M., et al. (2021).
- Johnson, J. S. (2007). Enantioselective Metallophosphite-Catalyzed C-Acylation of Nitrones. Organic Letters, 9(22), 4423–4426.
- Aboul-Enein, H. Y. (2002). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (2nd ed.).
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Jacobsen, E. N. (2002). Enantioselective hydrolysis of N-acylated alpha-amino esters at a biphasic interface: tandem reaction kinetic resolution using a chiral complexing agent. Organic Letters, 4(19), 3283–3286.
- Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3367.
- Iwata, T., et al. (2012). Enantioselective acylation of 1,2- and 1,3-diols catalyzed by aminophosphinite derivatives of (1S,2R)-1-amino-2-indanol. Organic Letters, 14(3), 812–815.
Sources
A Comparative Guide to the Spectroscopic Characterization of Novel Compounds Derived from 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Introduction: The Versatility of the 2,6-Dimethylmorpholine Scaffold
In the landscape of medicinal chemistry and drug development, the morpholine heterocycle is a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The substituted analog, 2,6-dimethylmorpholine, offers stereochemical complexity and has been incorporated into numerous biologically active molecules. The strategic functionalization of this core is paramount for generating novel chemical entities. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine emerges as a highly valuable and versatile intermediate for this purpose. Its utility stems from the presence of a reactive electrophilic site—the carbon bearing a chlorine atom—which is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.
This guide provides an in-depth comparison of the spectroscopic data for a series of putative compounds synthesized from this key intermediate. As a senior application scientist, my focus is not merely on presenting data but on elucidating the causality behind the observed spectroscopic changes. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data serve as diagnostic tools to confirm the successful transformation of the parent compound and to characterize its novel derivatives. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to synthesize and unequivocally identify such compounds.
Synthetic Strategy and Workflow
The overall synthetic approach is a two-step process. First, the commercially available 2,6-dimethylmorpholine is acylated with 3-chloropropanoyl chloride to yield the core intermediate, 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine. This intermediate is then subjected to nucleophilic substitution reactions with various nucleophiles (e.g., secondary amines, thiols) to generate a library of derivatives.
Caption: General workflow for synthesis and derivatization.
Spectroscopic Analysis of Precursor and Intermediate
A thorough understanding of the spectroscopic features of the starting materials is crucial for interpreting the data of the final products.
Precursor: 2,6-Dimethylmorpholine
2,6-Dimethylmorpholine is a cyclic secondary amine. Its spectroscopic data provides a baseline for comparison.[2]
-
¹H NMR: The spectrum is characterized by signals for the methyl protons (CH₃) appearing as a doublet around 1.1-1.2 ppm. The protons on the morpholine ring appear as multiplets in the range of 2.5-3.7 ppm. A broad singlet corresponding to the N-H proton is also typically observed, the chemical shift of which is dependent on concentration and solvent.[2]
-
¹³C NMR: The methyl carbons typically resonate around 18-20 ppm. The carbons of the morpholine ring will show distinct signals, with those adjacent to the oxygen being the most downfield (around 70-75 ppm) and those adjacent to the nitrogen appearing around 45-55 ppm.[2]
-
FT-IR: Key vibrational bands include a moderate N-H stretch around 3300-3400 cm⁻¹, C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, and a prominent C-O-C (ether) stretching band around 1100 cm⁻¹.[3][4]
-
Mass Spectrometry (EI): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 115. Common fragmentation patterns involve the loss of a methyl group (m/z 100) or cleavage of the ring.[2]
Intermediate: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
The acylation of 2,6-dimethylmorpholine introduces the 3-chloropropanoyl group, leading to significant and predictable changes in the spectroscopic data.
-
¹H NMR: The disappearance of the N-H signal is a key indicator of successful acylation. Two new triplets are expected for the propanoyl chain: one around 3.8 ppm for the methylene protons adjacent to the chlorine (-CH₂Cl) and another around 2.9 ppm for the methylene protons adjacent to the carbonyl group (-C(O)CH₂-). The morpholine ring protons will also experience a downfield shift due to the electron-withdrawing effect of the newly formed amide group.
-
¹³C NMR: The most diagnostic new signal is the amide carbonyl carbon, which will appear significantly downfield, typically in the range of 168-172 ppm. The carbons of the propanoyl chain will be observed around 40 ppm (-CH₂Cl) and 35 ppm (-C(O)CH₂-).
-
FT-IR: The most prominent change is the appearance of a strong amide C=O stretching band around 1640-1660 cm⁻¹. The N-H stretch will be absent, and the C-O-C stretch will remain.
-
Mass Spectrometry (ESI): In electrospray ionization, the protonated molecular ion [M+H]⁺ would be expected at m/z 220/222, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.
Comparative Spectroscopic Data for Synthesized Derivatives
The true power of spectroscopic analysis is revealed when comparing the data of the chlorinated intermediate with its derivatives. The substitution of the chlorine atom with different nucleophiles results in distinct changes, primarily in the spectroscopic signature of the propanoyl side chain. Below is a comparative table for hypothetical, yet chemically plausible, derivatives.
| Compound Name | Key ¹H NMR Shifts (ppm) (Propanoyl Chain) | Key ¹³C NMR Shifts (ppm) (Propanoyl Chain) | Key FT-IR Bands (cm⁻¹) | [M+H]⁺ (m/z) |
| 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (Intermediate) | ~3.8 (t, -CH₂Cl), ~2.9 (t, -COCH₂) | ~170 (C=O), ~40 (-CH₂Cl), ~35 (-COCH₂) | ~1650 (C=O, amide), ~750 (C-Cl) | 220/222 |
| 4-(3-(Piperidin-1-yl)propanoyl)-2,6-dimethylmorpholine | ~2.6 (t, -CH₂N-), ~2.5 (t, -COCH₂) (Signals may overlap with morpholine) | ~171 (C=O), ~55 (-CH₂N-), ~33 (-COCH₂) | ~1645 (C=O, amide), No C-Cl band | 269 |
| 4-(3-(Phenylthio)propanoyl)-2,6-dimethylmorpholine | ~3.3 (t, -CH₂S-), ~2.8 (t, -COCH₂) | ~170 (C=O), ~34 (-CH₂S-), ~35 (-COCH₂) | ~1648 (C=O, amide), Aromatic signals (~1580, ~740, ~690) | 294 |
| 4-(3-Azidopropanoyl)-2,6-dimethylmorpholine | ~3.5 (t, -CH₂N₃), ~2.7 (t, -COCH₂) | ~170 (C=O), ~50 (-CH₂N₃), ~34 (-COCH₂) | ~2100 (N₃, strong/sharp), ~1650 (C=O, amide) | 227 |
Analysis of Comparative Data:
-
¹H NMR: The chemical shift of the methylene protons formerly attached to chlorine (at ~3.8 ppm) is highly diagnostic. When replaced by a nitrogen atom (piperidine derivative), this signal shifts upfield to ~2.6 ppm. Replacement with a sulfur atom (phenylthio derivative) results in a smaller upfield shift to ~3.3 ppm. This is a direct consequence of the differing electronegativity and shielding effects of the substituent atom.
-
¹³C NMR: Similar trends are observed in the ¹³C NMR spectra. The carbon of the -CH₂-Nu group shows a distinct chemical shift depending on the nature of the nucleophile, providing confirmatory evidence of the substitution.
-
FT-IR: FT-IR spectroscopy is particularly powerful for identifying specific functional groups. The disappearance of the C-Cl stretch (~750 cm⁻¹) is a key indicator of a successful reaction. Furthermore, the introduction of new functional groups gives rise to characteristic new bands, such as the strong, sharp azide (N₃) stretch at approximately 2100 cm⁻¹, which is an unmistakable marker for the azido-derivative.[5]
-
Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the protonated molecule, allowing for the unambiguous determination of the molecular formula and confirming the identity of the incorporated nucleophile. The loss of the chlorine isotopic pattern is also a definitive indicator of substitution.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and ensuring the integrity of the generated data.
Protocol 1: Synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Rationale: This protocol employs a standard acylation reaction. Triethylamine is used as a non-nucleophilic base to neutralize the HCl byproduct, preventing it from protonating the starting amine, which would render it unreactive. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.
-
Preparation: To a solution of 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask cooled to 0 °C in an ice bath, add 3-chloropropanoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure intermediate.
Protocol 2: General Procedure for Nucleophilic Substitution
Rationale: This protocol describes a general method for synthesizing derivatives. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions. The addition of a base like potassium carbonate can be beneficial if the incoming nucleophile is used as its hydrochloride salt.
-
Preparation: To a solution of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (1.0 eq) in acetonitrile (10 mL/mmol), add the desired nucleophile (1.5 eq). If the nucleophile is an amine, it can act as its own base, or an additional non-nucleophilic base can be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) as required. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by column chromatography or recrystallization.
Protocol 3: Spectroscopic Data Acquisition
Rationale: Standardized methods for data acquisition are critical for comparing results across different samples and laboratories.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Dissolve samples in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Obtain spectra using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. Record the spectra in the range of 4000-400 cm⁻¹.
-
LC-MS Analysis: Perform analysis using a reverse-phase C18 column on a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6] Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid. This allows for both separation of the compound from any impurities and accurate mass determination.
Caption: Experimental workflow for product characterization.
Conclusion
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is a valuable synthetic intermediate that provides a straightforward entry point to a diverse range of novel morpholine derivatives. This guide has demonstrated that a multi-technique spectroscopic approach, combining NMR, FT-IR, and Mass Spectrometry, is essential for the unambiguous characterization of these compounds. By carefully analyzing the shifts in key signals and the appearance or disappearance of characteristic bands, researchers can confidently confirm the success of their synthetic transformations. The principles and comparative data outlined herein serve as a robust framework for scientists engaged in the synthesis and characterization of new chemical entities built upon the 2,6-dimethylmorpholine scaffold.
References
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link][7]
-
Raoof, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][8]
-
AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][9]
-
PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link][2]
-
Saeed, S., et al. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link][3]
-
Kim, H., & Lee, S. (2024). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. SynOpen, 08(01), e230057so. [Link][1]
-
Raoof, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][10]
-
Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555. [Link]
-
Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9534–9540. [Link][11]
-
Kihal, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link][5]
-
Kim, H., & Lee, S. (2024). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link][12]
-
Peterka, O., et al. (2023). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. Scientific Reports, 13(1), 16843. [Link][6]
-
Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link][13]
-
PubChem. (n.d.). 4-(3-Chloropropyl)morpholine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link][14]
-
R Discovery. (2024). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. [Link][15]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link][16]
-
Zhao, Y., et al. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). ResearchGate. [Link][4]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
Comparative Guide to Purity Assessment Protocols for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine Derivatives
Executive Summary
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is a critical synthetic intermediate often employed as a linker in medicinal chemistry (e.g., for PROTACs or covalent inhibitors).[1][2] Its analysis presents a unique dual-challenge: chemical stability (due to the reactive alkyl chloride) and stereochemical complexity (arising from the 2,6-dimethylmorpholine scaffold).[1][2]
This guide compares the two dominant analytical paradigms—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2] While HPLC remains the industry standard for routine QC, this guide argues that qNMR is the superior method for primary reference standard characterization due to its ability to distinguish isomeric ratios from chemical impurities without requiring an identical reference standard.[2]
Structural Considerations & Critical Quality Attributes (CQAs)
Before selecting an analytical method, one must understand the molecule's behavior in solution.[2] The commercial starting material, 2,6-dimethylmorpholine, typically exists as a mixture of cis (meso) and trans (racemic) diastereomers.[1]
-
The "Split Peak" Trap: Upon acylation with 3-chloropropionyl chloride, the resulting amide bond exhibits restricted rotation.[2] Combined with the cis/trans isomerism of the morpholine ring, this often results in complex chromatograms (split peaks) or NMR spectra (signal doubling) that inexperienced chemists mistake for chemical impurities.[1]
-
Stability Warning: The terminal alkyl chloride is an electrophile.[2] In protic solvents (methanol/water) at high pH or elevated temperatures, it is prone to hydrolysis (to the alcohol) or cyclization.[1]
Comparative Analysis of Assessment Methodologies
The following table summarizes the performance metrics of the three primary assessment techniques.
| Feature | Method A: RP-HPLC (UV/MS) | Method B: | Method C: GC-MS |
| Primary Utility | Routine QC, Trace Impurity Profiling | Absolute Purity, Isomer Ratio Determination | Residual Solvent, Volatile Starting Material Analysis |
| Reference Standard | Required (External calibration) | Not Required (Internal Standard used) | Required |
| Isomer Resolution | High (Method dependent) | Excellent (Distinct chemical shifts) | Moderate to High |
| Limit of Detection | < 0.05% (High Sensitivity) | ~0.5 - 1.0% (Low Sensitivity) | < 0.1% |
| Sample Integrity | Risk of hydrolysis in mobile phase | Non-destructive | High Risk of thermal degradation |
| Throughput | High (Automated) | Low (Manual processing) | High |
Detailed Experimental Protocols
Protocol A: Reverse-Phase HPLC (The Routine Standard)
Best for: Routine batch release and detecting trace hydrolysis byproducts.[1]
Causality: A generic C18 column is selected for robustness. An acidic mobile phase is critical to suppress silanol activity and prevent the hydrolysis of the alkyl chloride during the run.
Workflow:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the chloride).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond absorption) and 254 nm.[1][2]
-
Sample Prep: Dissolve 1 mg/mL in 50:50 ACN:Water. Inject immediately to avoid degradation.[1][2]
Interpretation:
-
Expect two closely eluting peaks if the starting morpholine was a cis/trans mixture.[2]
-
Validation: Verify peak purity using a Diode Array Detector (DAD) or MS to confirm the split peaks have the same mass (
Da).
Protocol B: Quantitative NMR (The Absolute Reference)
Best for: Establishing the potency of a primary standard and calculating the cis/trans ratio.
Causality: qNMR relies on the fundamental principle that signal integration is directly proportional to the molar ratio of nuclei. This bypasses the need for a response factor calibration.[2][3]
Workflow:
-
Internal Standard (IS): Select Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).[1][2] These regions are typically free of morpholine signals.[1][2]
-
Solvent: DMSO-
(Preferred over CDCl to prevent volatility issues and improve solubility). -
Acquisition Parameters:
-
Calculation:
(Where =Integration, =Number of protons, =Molar Mass, =Mass weighed, =Purity)
Interpretation:
-
Focus on the methyl doublets of the morpholine ring (~1.0 - 1.2 ppm).[2]
-
Cis-isomer methyls typically appear as a distinct doublet upfield compared to the trans-isomer.[1][2]
-
Integration of these two distinct sets of signals provides the exact diastereomeric ratio (dr).
Visualized Workflows
Diagram 1: Analytical Decision Matrix
Caption: Logical flow for selecting the appropriate purity assessment method based on the stage of development.
Diagram 2: Synthesis & Purification Loop
Caption: The iterative process of synthesis, purification, and validation, highlighting where specific analytical methods intervene.
References
-
Pauli, G. F., et al. (2014).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][1]
-
Schoenberger, T. (2012).[1][2] "Determination of the purity of pharmaceutical reference standards by 1H NMR spectroscopy." Analytical and Bioanalytical Chemistry. [Link]
-
Togre, N., et al. (2016).[1][2] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications. [Link][4]
-
US Patent 4504363A. "Preparation of cis-2,6-dimethylmorpholine."[1][2] (Describes the isomeric mixtures of the starting material).
Sources
A Comparative Guide to the Biological Activity of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine Analogs
This guide provides a comprehensive comparison of the biological activities of analogs based on the 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine scaffold. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore underlying mechanisms of action, and provide detailed experimental protocols for researchers aiming to validate or expand upon these findings.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry.[1] Its inclusion in a molecule can enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and membrane permeability.[2] The parent compound of this guide, 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine, combines this beneficial scaffold with a reactive electrophilic group—the 3-chloropropanoyl moiety. This functional group is a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine in target proteins, suggesting a mechanism of irreversible inhibition.
This guide will compare analogs where modifications have been made at three key positions:
-
The 2,6-dimethylmorpholine ring itself.
-
The 3-chloropropanoyl linker.
-
The replacement of the entire acyl group with other pharmacologically active moieties.
The primary biological activity discussed will be anticancer efficacy, as this is the most extensively studied area for this class of compounds.[3][4][5]
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of a molecule is intimately linked to its three-dimensional structure. By systematically modifying the parent scaffold and observing the resulting changes in biological activity, we can deduce critical structure-activity relationships.
The Core Scaffold: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
The core structure features a cis-2,6-dimethylmorpholine ring acylated at the nitrogen atom. The methyl groups introduce chirality and conformational rigidity, while the chloropropanoyl group acts as a reactive "warhead." While direct biological data for this specific compound is not extensively published, its structure suggests potential as a covalent inhibitor, a strategy employed by numerous targeted therapies.
Analog Comparisons: From Simple Modifications to Hybrid Molecules
Research has shown that replacing the relatively simple chloropropanoyl group with more complex, biologically active moieties can dramatically enhance potency. A particularly successful strategy has been the creation of hybrid molecules that link the 2,6-dimethylmorpholine scaffold to other known anticancer pharmacophores, such as quinoline.[2][3][6]
Caption: Logical flow from the core scaffold to potent analogs.
The data presented below is a synthesis from multiple studies on morpholine-containing anticancer agents, highlighting key SAR trends.
| Compound Class | Structural Modification | Target Cancer Cell Line(s) | Observed Activity (IC50) | Key SAR Insight |
| Parent Scaffold Analog | 4-(Aryl)-2,6-dimethylmorpholine | Varies | Micromolar (µM) range | The morpholine ring serves as a versatile scaffold but requires additional pharmacophoric features for high potency. |
| Quinoline Hybrid 1 | 2-morpholino-4-(4-chloroanilino)quinoline | HepG2 (Liver) | 8.50 µM[3] | Linking the morpholine to a 4-anilinoquinoline core significantly boosts anticancer activity. The chloro-substituted aniline is particularly effective.[3] |
| Quinoline Hybrid 2 | 7-(benzyloxy)-4-morpholinoquinoline | Various | Sub-micromolar (<1.0 µM)[6] | Adding a bulky, hydrophobic group like benzyloxy at the 7-position of the quinoline ring can further enhance antiproliferative effects.[6] |
| Tetrahydroquinoline Hybrid | Morpholine-substituted Tetrahydroquinoline (THQ) | A549 (Lung) | 0.033 µM[2] | The combination of a THQ core with a morpholine moiety results in highly potent compounds, demonstrating excellent target engagement, likely with the mTOR pathway.[2] |
| Chalcone Hybrid | Quinoline-Chalcone with morpholine substituent | MGC-803 (Gastric) | 1.38 µM[5] | Hybridizing quinoline-chalcone structures with morpholine can produce potent agents that induce apoptosis and cell cycle arrest.[5] |
These results strongly indicate that while the 2,6-dimethylmorpholine group is a valuable component for drug design, the primary driver of high-potency anticancer activity in these analogs comes from the larger, aromatic moieties like quinoline and chalcone.[2][3][5][6] The morpholine likely serves to improve the overall drug-like properties of the final compound.
Mechanistic Insights: How Do These Analogs Work?
The potent anticancer activity of these analogs stems from their ability to interfere with critical cellular processes, primarily leading to cell cycle arrest and programmed cell death (apoptosis).[3][5]
A common mechanism involves the induction of the intrinsic apoptotic pathway. This is often initiated by cellular stress, such as the generation of Reactive Oxygen Species (ROS), which can be triggered by the drug candidate.[5][7] This stress leads to the activation of key effector proteins like Caspase-3 and Caspase-9, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5]
Caption: Proposed mechanism of action for potent morpholine analogs.
Additionally, many of these compounds have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[3][5]
Experimental Protocols for Validation
To ensure scientific rigor, the protocols described below are designed as self-validating systems, incorporating necessary controls for reliable data interpretation.
General Synthesis of a 4-Acyl-2,6-dimethylmorpholine Analog
This protocol describes a standard acylation reaction. The choice of solvent and base may need to be optimized for different acyl chlorides.
Materials:
-
cis-2,6-Dimethylmorpholine
-
Acyl chloride of interest (e.g., 3-chloropropanoyl chloride)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other anhydrous aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Evaluation using Resazurin Assay
This assay measures cell viability based on the metabolic reduction of non-fluorescent blue resazurin to highly fluorescent pink resorufin by living cells.
Caption: Workflow for determining compound cytotoxicity via Resazurin assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration of your test compounds by serial dilution in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Test Wells: Cells + Test Compound
-
Negative Control: Cells + Vehicle (e.g., 0.1% DMSO in medium)
-
Positive Control: Cells + Known cytotoxic agent (e.g., Doxorubicin)
-
Blank: Medium only (no cells)
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Assay: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[8]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
The exploration of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine analogs has revealed a fertile ground for the development of novel anticancer agents. The key takeaway from the available literature is that while the parent scaffold is a useful starting point, significant gains in potency are achieved by creating hybrid molecules.[2][3][5][6] Specifically, the conjugation of the 2,6-dimethylmorpholine moiety to planar aromatic systems like quinoline and tetrahydroquinoline has yielded compounds with impressive sub-micromolar activity against various cancer cell lines.[2][6]
Future research should focus on:
-
Lead Optimization: Further refining the most potent hybrid structures to enhance efficacy and selectivity while minimizing off-target toxicity.
-
In Vivo Studies: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[9][10]
-
Target Deconvolution: Precisely identifying the molecular targets of these compounds (e.g., mTOR, specific kinases) to better understand their mechanism of action and guide the development of next-generation inhibitors.
The versatility of the morpholine scaffold, combined with rational drug design strategies, ensures that this class of compounds will remain an area of intense interest in the ongoing search for more effective cancer therapies.
References
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Biological activity of bioactive compounds in CBSPEE. ResearchGate. Available at: [Link]
-
In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Scientific Research Publishing. Available at: [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]
-
In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. PubMed. Available at: [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
- Method for purifying cis-2, 6-dimethyl morpholine.Google Patents.
-
Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. ResearchGate. Available at: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Institutes of Health. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. Available at: [Link]
-
In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol. National Institutes of Health. Available at: [Link]
-
(PDF) Structure-activity relationship of anticancer drug candidate quinones. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Characterization of Reactive Intermediates of Corynoline. PubMed. Available at: [Link]
-
2,6-Dimethylmorpholine | C6H13NO. PubChem. Available at: [Link]
-
Synthesis, conformational preferences, and biological activity of conformational analogues of the microtubule-stabilizing agents, (–)-zampanolide and (–)-dactylolide. National Institutes of Health. Available at: [Link]
-
2,6-Dimethylmorpholine, cis- | C6H13NO. PubChem. Available at: [Link]
-
Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. PubMed. Available at: [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]
-
Chemical Structure-Biological Activity Models for Pharmacophores' 3D-Interactions. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods | MDPI [mdpi.com]
- 10. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay validation for compounds made with 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Focus: Compounds Derived from 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine[1]
Executive Summary & Strategic Context
In the landscape of Targeted Covalent Inhibitors (TCIs), the 3-chloropropanamide moiety represents a sophisticated "masked" warhead strategy. Unlike direct acrylamides, which are inherently reactive Michael acceptors, compounds based on 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine function as pro-electrophiles.[1] They rely on an elimination mechanism (dehydrohalogenation) to generate the active vinyl group in situ or during synthesis.
This guide provides a rigorous validation framework for researchers utilizing this scaffold. The inclusion of the 2,6-dimethylmorpholine tail is not merely structural; it serves as a critical physicochemical modulator, enhancing aqueous solubility and metabolic stability compared to unsubstituted morpholines, while introducing stereochemical considerations (cis/trans isomers) that must be controlled.
Primary Application: Development of covalent kinase inhibitors, PROTAC linkers, and covalent fragments targeting non-catalytic cysteines.
Comparative Analysis: Warhead Performance
The choice of a 3-chloropropanoyl scaffold over standard alternatives dictates specific assay requirements. The table below contrasts this scaffold with the two most common alternatives in covalent drug discovery.
| Feature | 3-Chloropropanamide (Subject) | Acrylamide (Standard) | Chloroacetamide (High Reactivity) |
| Mechanism | Elimination-Addition: Requires base-mediated elimination of HCl to form the active acrylamide, followed by Michael addition.[1] | Direct Michael Addition: Reacts directly with nucleophiles (Cys).[1] | SN2 Substitution: Direct displacement of chloride. |
| Reactivity | Tunable/Latent: Reactivity depends on pH and local basicity. Can be "tuned" to activate only in specific environments.[1] | Constitutive: Always reactive; risk of off-target modification (glutathione depletion).[1] | High/Promiscuous: Often alkylates non-target residues; high toxicity risk.[1] |
| Stability | High: Stable in solid state; less prone to polymerization than acrylamides. | Moderate: Can polymerize; light sensitive.[1] | High: Chemically stable but biologically liable.[1] |
| Assay Nuance | Requires Pre-incubation: Assays must account for the time-dependent elimination step ( | Direct Kinetics: Standard | Direct Kinetics: Fast reaction; often too fast for standard IC50 curves.[1] |
| Selectivity | High: "Soft" electrophile generated in situ. | Moderate: Tunable via substitution.[1] | Low: "Hard" electrophile; reacts with Lys/His too.[1] |
Critical Validation Workflow (The Protocol Cascade)
Validating compounds derived from 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine requires a deviation from standard IC50 screening.[1] You must validate the generation of the warhead before measuring its potency.
Phase I: Chemical Competency & Elimination Kinetics
Before biological testing, you must determine the rate at which your compound converts to the active acrylamide species in assay buffer (pH 7.4).
-
Objective: Measure
of elimination. -
Method: NMR or LC-MS time-course.
-
Protocol:
-
Dissolve compound (100 µM) in PBS (pH 7.[1]4) or assay buffer.[1]
-
Incubate at 37°C.
-
Sample at t=0, 15, 30, 60, 120 min.
-
Monitor disappearance of the parent (M) and appearance of the acrylamide (M-36 Da).
-
Decision Gate: If conversion is <10% in 1 hour, the compound is likely too stable to act as a covalent inhibitor without enzymatic catalysis.
-
Phase II: Intrinsic Reactivity (GSH Assay)
This is the gold standard for safety profiling.[1] You are measuring the reactivity of the generated acrylamide toward Glutathione (GSH).
-
Protocol:
-
Prepare 50 µM test compound + 5 mM GSH in PBS (pH 7.[1]4) with 100 µM internal standard.[1]
-
Monitor consumption of parent/formation of adduct via LC-MS over 4 hours.[1]
-
Metric: Calculate
(GSH). -
Target Profile:
> 15 mins (to avoid rapid systemic clearance) but < 4 hours (to ensure target engagement).
-
Phase III: Target Engagement (The "Washout" Experiment)
To prove the compound acts covalently (and not just as a reversible binder of the chloropropanoyl form), you must perform a washout assay.
-
Seed Cells: Plating density optimized for your target.[1]
-
Treat: Incubate with compound at 10x IC50 for 1 hour.
-
Wash: Remove media, wash 3x with warm PBS (removes unbound drug).
-
Recover: Add fresh media (compound-free) and incubate for 4-24 hours.
-
Readout: Measure downstream signaling (e.g., phosphorylation) vs. a non-covalent control.
-
Result: If signaling remains inhibited after washout, the binding is covalent.
-
Mechanism of Action Diagram
The following diagram illustrates the unique "Activation-then-Conjugation" pathway of 3-chloropropanamide scaffolds.
Caption: The activation pathway requires base-mediated elimination of HCl to form the reactive acrylamide species, which then alkylates the target cysteine.[1]
Detailed Experimental Protocol: The "Jump-Dilution" Assay
Standard IC50 assays often underestimate the potency of covalent inhibitors because they don't account for time-dependency.[1] Use this Jump-Dilution method for accurate
Materials:
-
Recombinant Target Protein (Kinase/Enzyme).[1]
-
Substrate (Fluorogenic or Radiolabeled).[1]
-
Compound (4-(3-Chloropropanoyl)-2,6-dimethylmorpholine derivative).[1][2]
Steps:
-
Pre-Incubation: Incubate Enzyme (E) + Inhibitor (I) at varying concentrations ([I] = 0.5x to 10x anticipated
) for multiple time points ( = 0, 5, 10, 20, 30, 60 min).-
Crucial Note: Ensure the buffer pH allows for the elimination of the Cl group if the mechanism requires it, or pre-activate the compound if necessary.
-
-
Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (S). This "jumps" the inhibitor concentration down to non-inhibitory levels, stopping the binding reaction but leaving covalently bound enzymes inhibited.
-
Measurement: Measure the initial velocity (
) of the reaction immediately after dilution. -
Analysis:
Troubleshooting & Expert Insights
1. The "Morpholine" Stereochemistry Trap: The 2,6-dimethylmorpholine moiety exists as cis and trans isomers.
-
Insight: The cis isomer is generally more stable and thermodynamically favored. Commercial reagents often come as a mix.[1]
-
Action: You must separate isomers or synthesize the pure cis-2,6-dimethylmorpholine form. The trans isomer places one methyl group axial, creating steric clashes that can alter binding affinity by >10-fold. Verify purity via NOESY NMR.
2. False Positives in Screening: 3-chloropropanamides can act as alkylating agents via direct displacement (SN2) at high concentrations, rather than the intended elimination-addition mechanism.[1]
-
Control: Synthesize the "saturated" analog (propanamide, no chlorine) and the "permanent" acrylamide analog.
-
If Saturated = Active, binding is non-covalent.
-
If Acrylamide >> Chloropropanamide, elimination is the rate-limiting step.[1]
-
3. Stability in DMSO:
-
Insight: While stable in solid form, 3-chloropropanoyl compounds can eliminate HCl in DMSO stocks if traces of water or base are present, leading to variable potency over time.
-
Action: Store stocks at -80°C and check LC-MS purity before every critical assay.
References
-
Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible binding affinity and kinetics." Proceedings of the National Academy of Sciences. Link[1]
- Context: Foundational text on validating covalent kinetics ( ) for acrylamide-based drugs.
-
Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations." Journal of Medicinal Chemistry. Link[1]
- Context: Describes the synthesis of Osimertinib using 3-chloropropionyl chloride as a masked acrylamide precursor.
-
Kourounakis, A., et al. (2019).[3][4] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link[1]
- Context: Validates the use of 2,6-dimethylmorpholine for solubility and pharmacokinetic enhancement.
-
Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of acrylamide-based inhibitors with thiols." Journal of the American Chemical Society. Link[1]
- Context: Protocols for GSH reactivity and cysteine targeting.
Sources
- 1. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 915920-51-3 Cas No. | 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine | Matrix Scientific [matrixscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
